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Core Science & Biosynthesis

Foundational

1,7-Diaza-spiro[4.5]decane: A Privileged Scaffold in Drug Discovery

[1] Executive Summary The 1,7-diaza-spiro[4.5]decane scaffold represents a distinct class of spirocyclic diamines widely utilized in medicinal chemistry to introduce conformational restriction. Unlike flexible linear dia...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 1,7-diaza-spiro[4.5]decane scaffold represents a distinct class of spirocyclic diamines widely utilized in medicinal chemistry to introduce conformational restriction. Unlike flexible linear diamines, this bicyclic system locks pharmacophores into specific spatial orientations, enhancing binding affinity and metabolic stability. This guide provides a technical deep-dive into its structure, synthesis, and application, with a specific focus on its role as the core framework for the NK1 receptor antagonist Rolapitant .

Chemical Structure and Physicochemical Properties[2][3][4][5][6]

Structural Identity and Numbering

The 1,7-diaza-spiro[4.5]decane system consists of a five-membered pyrrolidine ring fused to a six-membered piperidine ring at a single spiro-carbon. The numbering convention is critical for distinguishing this scaffold from its isomers (e.g., 2,8-diaza or 1,4-diaza variants).

  • Spiro Carbon: Position 5.[1][2]

  • Pyrrolidine Ring (Ring A): Atoms 1–5. Nitrogen is typically at position 1.

  • Piperidine Ring (Ring B): Atoms 5–10. Nitrogen is at position 7.[3]

In the most common medicinal derivative, 1,7-diazaspiro[4.5]decan-2-one , a carbonyl group is located at position 2, creating a lactam in the five-membered ring.

Structure Figure 1: Connectivity and Numbering of 1,7-Diazaspiro[4.5]decan-2-one cluster_0 Ring A (Pyrrolidine) cluster_1 Ring B (Piperidine) N1 N1 C2 C2 (C=O) N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 (Spiro) C4->C5 C6 C6 N7 N7 C6->N7 C8 C8 N7->C8 C9 C9 C8->C9 C10 C10 C9->C10 C10->C5 C5->N1 C5->C6

Physicochemical Profile

The properties of the scaffold are dominated by the two nitrogen atoms, which have distinct electronic environments in the 2-one derivative.

PropertyValue / DescriptionSignificance
Molecular Formula C₈H₁₄N₂O (for 2-one core)Low MW (154.21 g/mol ) allows for significant decoration.
Basicity (N7) pKa ≈ 9.0–9.5The piperidine nitrogen (N7) is a secondary amine, highly basic and protonated at physiological pH.
Basicity (N1) pKa < 1 (Amide)The lactam nitrogen (N1) is non-basic and serves as a hydrogen bond donor (if unsubstituted).
LogP -0.5 (Core)Highly polar core; lipophilic substituents are required to achieve CNS penetration (e.g., in Rolapitant).
Stereochemistry Chiral at C5 (and C8 if sub.)The spiro center creates chirality. Biological activity is often enantiospecific (e.g., (5S, 8S)).

Synthetic Methodologies

The synthesis of the 1,7-diazaspiro[4.5]decane core, particularly the 2-one derivative, is non-trivial due to the need to form the quaternary spiro center. The most robust industrial route, utilized in the production of Rolapitant, involves the construction of the spiro-lactam ring onto a pre-functionalized piperidine.

Retrosynthetic Analysis

The most efficient disconnection cuts the five-membered ring, tracing back to a 4-substituted piperidine precursor.

Synthesis cluster_mechanism Key Transformation Target 1,7-Diazaspiro[4.5]decan-2-one (Target Scaffold) Intermediate 4-Formyl-piperidine derivative (or 4-cyano/ester precursor) Target->Intermediate Spirocyclization Starting Isonipecotic Acid Derivative (Piperidine-4-carboxylic acid) Intermediate->Starting Functional Group Manipulation Step1 Aldol/Michael Reaction or C-H Insertion

Experimental Protocol: Synthesis of the Spiro-Lactam Core

Based on optimized routes for NK1 antagonists (e.g., US Patent 9,249,144).

Objective: Synthesis of protected 1,7-diazaspiro[4.5]decan-2-one.

Reagents:

  • Starting Material: Methyl 4-formylpiperidine-1-carboxylate (or equivalent protected piperidine).

  • Reagent A: Methyl 2-(dimethoxyphosphoryl)acetate (Horner-Wadsworth-Emmons reagent).

  • Reagent B: Nitromethane (Michael donor).

  • Catalyst: Base (e.g., TMG or KOtBu).

  • Reductant: Raney Nickel or Pd/C + H₂.

Step-by-Step Workflow:

  • Olefination: React the 4-formylpiperidine with Reagent A to form the

    
    -unsaturated ester.
    
    • Conditions: THF,

      
       to RT, 2h.
      
  • Michael Addition: Perform a Michael addition of nitromethane to the unsaturated ester.

    • Significance: This installs the nitrogen source (nitro group) and the carbon framework for the 5-membered ring.

    • Conditions: TMG (Tetramethylguanidine), MeCN, Reflux.

  • Reductive Cyclization (The "Spiro" Step):

    • Hydrogenate the nitro-ester intermediate. The nitro group is reduced to an amine, which spontaneously attacks the pendant ester to close the lactam ring.

    • Protocol: Dissolve intermediate in MeOH. Add 10% Pd/C (10 wt%). Pressurize with H₂ (50 psi). Stir at ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       for 12h.
      
    • Result: Formation of the spiro-lactam (1,7-diazaspiro[4.5]decan-2-one).[4][5]

Data Table: Typical Yields for Core Synthesis

Reaction StepTypical YieldKey ImpurityPurification Method
Olefination85-95%Z-isomer (minor)Silica Gel Chromatography
Michael Addition70-80%Bis-addition productCrystallization
Reductive Cyclization 60-75% Open-chain amino esterAcid/Base Extraction

Medicinal Chemistry Applications

The 1,7-diazaspiro[4.5]decane scaffold is a "privileged structure" for G-Protein Coupled Receptors (GPCRs), particularly those binding peptide ligands.

Case Study: Rolapitant (Varubi)

Rolapitant is the most commercially significant drug containing this scaffold. It is a potent, selective antagonist of the Neurokinin-1 (NK1) receptor, used to prevent chemotherapy-induced nausea and vomiting (CINV).

  • Drug Name: Rolapitant (Varubi).

  • Mechanism: Blocks Substance P from binding to NK1 receptors in the brainstem.

  • Role of the Scaffold:

    • The spiro-center rigidly orients the phenyl ring (at C8) and the ether side chain (at N1) into a specific "V-shape" conformation required for the deep hydrophobic pocket of the NK1 receptor.

    • The lactam (2-one) acts as a hydrogen bond acceptor/donor interface.

    • The piperidine nitrogen (N7) is often involved in ionic interactions (salt bridge) with Asp residues in the receptor transmembrane domain.

Structure-Activity Relationship (SAR) Logic

SAR Core 1,7-Diazaspiro[4.5]decan-2-one Core Scaffold Sub1 Position 8 (Piperidine Ring) Requires Bulky Lipophilic Group (e.g., Phenyl, CF3-Phenyl) Core->Sub1 Hydrophobic Interaction Sub2 N1 (Lactam Nitrogen) Side Chain Attachment Point (e.g., Ether linked pharmacophore) Core->Sub2 Target Specificity Sub3 N7 (Piperidine Nitrogen) Modulates Basicity/Solubility (Often Free or Methylated) Core->Sub3 PK Properties

Other Therapeutic Areas

Beyond NK1 antagonists, this scaffold is explored in:

  • Cystinuria: 1,8-diazaspiro analogues (isomers) are used as crystallization inhibitors, but 1,7-derivatives are being investigated for similar transport inhibition properties.

  • Opioid Receptors: Spiro-piperidines serve as mimetics for the turn conformation of enkephalins.

Safety and Handling

  • Hazard Classification: The free base is an irritant. Intermediates (especially nitro-compounds) can be energetic.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at

    
     for long-term stability.
    
  • Solubility: Soluble in DMSO, Methanol, and DCM. Poorly soluble in water unless protonated (salt form).

References

  • Rolapitant Approval & Chemistry

    • Title: Process and intermediates for the synthesis of 8-[{1-(3,5-bis-(trifluoromethyl)phenyl)-ethoxy}-methyl]-8-phenyl-1,7-diaza-spiro[4.5]decan-2-one compounds.
    • Source: U.S. Patent 9,249,144 (2016).

    • URL
  • Medicinal Chemistry of Spiro-Piperidines

    • Title: 1,7-Diazaspiro[4.5]decan-2-one Derivatives as NK1 Antagonists.[4]

    • Source: PubChem Compound Summary (Rolapitant).

    • URL:[Link]

  • General Synthesis of Spiro-Lactams

    • Title: Stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones.[2]

    • Source: ResearchGate (Tetrahedron Asymmetry).

    • URL:[Link]

  • Cystinuria Research (Isomer Comparison)

    • Title: 8-L-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable L-Cystine Crystallization Inhibitor.

    • Source: ACS Medicinal Chemistry Letters.

    • URL:[Link]

Sources

Exploratory

Therapeutic potential of 1,7-Diaza-spiro[4.5]decane derivatives

Therapeutic Potential of 1,7-Diaza-spiro[4.5]decane Derivatives Executive Summary: The "Escape from Flatland" The pharmaceutical industry has historically relied on planar, aromatic scaffolds. However, the saturation of...

Author: BenchChem Technical Support Team. Date: February 2026

Therapeutic Potential of 1,7-Diaza-spiro[4.5]decane Derivatives

Executive Summary: The "Escape from Flatland"

The pharmaceutical industry has historically relied on planar, aromatic scaffolds. However, the saturation of these chemical spaces and the need for improved physicochemical properties (solubility, metabolic stability) have driven a shift toward spirocyclic scaffolds . Among these, 1,7-diaza-spiro[4.5]decane has emerged as a privileged structure, most notably validated by the regulatory approval of NK1 receptor antagonists like Rolapitant and its prodrug Fosrolapitant .

This guide analyzes the therapeutic utility of 1,7-diaza-spiro[4.5]decane derivatives, detailing their structural advantages, validated mechanisms in neuropharmacology, and emerging potential in antimicrobial research.

Structural & Physicochemical Attributes

The 1,7-diaza-spiro[4.5]decane scaffold consists of a five-membered pyrrolidine ring spiro-fused to a six-membered piperidine ring.

PropertyAdvantage in Drug Design
3D Vectorization The spiro carbon (C5) creates a rigid orthogonal orientation, allowing substituents to probe distinct regions of a receptor binding pocket (e.g., NK1 hydrophobic pockets).
Metabolic Stability The quaternary spiro center blocks metabolic oxidation at that position, a common liability in simple piperidines or pyrrolidines.
Lipophilicity (LogP) Spirocycles often lower LogP compared to their flat aromatic analogs while maintaining binding affinity, improving oral bioavailability.
Isomerism The scaffold allows for precise stereochemical control ((5S, 8S) configurations), which is critical for target selectivity.

Case Study: NK1 Receptor Antagonism (Fosrolapitant)

The most authoritative application of this scaffold is in the inhibition of the Neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR) activated by Substance P.

Mechanism of Action

NK1 receptors are abundant in the brainstem's vomiting center. Substance P binding triggers a Gq-coupled cascade leading to emesis. 1,7-diaza-spiro[4.5]decane derivatives act as high-affinity, long-acting antagonists.

Key Compound: Fosrolapitant (Prodrug of Rolapitant)[1][2]

  • Role: Prevention of Chemotherapy-Induced Nausea and Vomiting (CINV).[1][2]

  • Binding Mode: The spiro-core positions the 3,5-bis(trifluoromethyl)phenyl ether moiety to deeply penetrate the hydrophobic core of the NK1 receptor, while the lactam (2-oxo group) engages in hydrogen bonding.

Signaling Pathway Visualization

NK1_Pathway SubstanceP Substance P NK1R NK1 Receptor (GPCR) SubstanceP->NK1R Activates Gq Gq Protein NK1R->Gq Couples Fosrolapitant Fosrolapitant (1,7-diaza-spiro scaffold) Fosrolapitant->NK1R Blocks (Antagonist) PLC Phospholipase C Gq->PLC Activates IP3 IP3 / DAG PLC->IP3 Generates Ca Intracellular Ca2+ Release IP3->Ca Triggers Emesis Emesis / Vomiting Response Ca->Emesis Induces

Caption: Figure 1. Mechanism of NK1 receptor antagonism by 1,7-diaza-spiro[4.5]decane derivatives preventing the emetic cascade.

Medicinal Chemistry & Synthesis Protocols

The synthesis of the 1,7-diaza-spiro[4.5]decane core requires establishing the quaternary center with high stereocontrol.

Synthetic Route: The Nitro-Michael Strategy

This is a robust method for generating the spiro-lactam core often found in bioactive derivatives.

Protocol:

  • Reactants: N-protected-4-piperidone (or equivalent enamine) + Nitroalkene derivative.

  • Step 1 (Michael Addition): Reaction of the enamine with a nitro-olefin (e.g., ethyl 4-nitrobutanoate) under basic conditions.

  • Step 2 (Reduction/Cyclization): Hydrogenation of the nitro group (H2, Raney Ni or Pd/C). The resulting amine spontaneously attacks the pendant ester/ketone to close the pyrrolidine ring, forming the spiro-lactam.

Synthesis Workflow Visualization

Synthesis_Route Start Start: N-Boc-4-Piperidone Inter1 Intermediate: Nitro-Michael Adduct Start->Inter1 Michael Addition (Base catalyzed) Reagent Reagent: Ethyl 4-nitrobutanoate Reagent->Inter1 Step2 Reduction (H2/Pd-C) & Cyclization Inter1->Step2 Nitro Reduction Product Product: 1,7-Diaza-spiro[4.5]decane-2-one Step2->Product Intramolecular Amide Formation

Caption: Figure 2. General synthetic workflow for accessing the 1,7-diaza-spiro[4.5]decane-2-one core via nitro-Michael addition.

Emerging Therapeutic Frontiers

Beyond CNS targets, recent literature suggests broader utility for this scaffold.[3]

Antimicrobial & Antifungal Activity

Derivatives such as benzyl 1,7-diazaspiro[4.5]decane-7-carboxylate have been investigated for antimicrobial properties.[4] The rigid spiro-structure may disrupt microbial membranes or inhibit specific synthases (e.g., chitin synthase in fungi), though this mechanism is less defined than the NK1 pathway.

Opioid Receptor Modulation

Structurally related spiro-diamines are frequently screened for mu/delta opioid receptor affinity. The 1,7-diaza system provides a template to separate the basic nitrogen (essential for opioid binding) from the lipophilic aromatic rings required for potency, potentially reducing side effects like respiratory depression.

Quantitative Data Summary

Table 1: Physicochemical Profile of Key Derivative (Fosrolapitant Core)

ParameterValueSignificance
Molecular Weight ~654.5 Da (Prodrug)High MW offset by specific transport mechanisms.
Target NK1 ReceptorIC50 < 1 nM (High Potency).
Half-Life (t1/2) ~180 hours (Active metabolite)Allows for single-dose administration in chemotherapy.
Selectivity >1000-fold vs. NK2/NK3High specificity reduces off-target effects.
Core Geometry Spiro (Tetrahedral C5)Prevents planar stacking, improving solubility.

References

  • PubChem. (2024).[5] Fosrolapitant | C27H29F6N2O8P.[1][2][5][6][7] National Library of Medicine. Link

  • Hernández-Ibáñez, S., et al. (2019).[8] Stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones from chiral N-tert-butanesulfinyl imines. Tetrahedron. Link

  • Duffy, R. A., et al. (2012). Rolapitant (SCH 619734): A Potent, Selective and Long-Acting Neurokinin NK1 Receptor Antagonist. Pharmacology. Link

  • CymitQuimica. (2024). Benzyl 1,7-diazaspiro[4.5]decane-7-carboxylate: Structure and Properties. Link

  • ProbeChem. (2023). Fosrolapitant: NK1R Antagonist Data Sheet. Link

Sources

Foundational

The 1,7-Diaza-spiro[4.5]decane Scaffold: A Conformationally Locked Key to Unlocking Peptidomimetic Potential

An In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract In the intricate world of drug discovery, the quest for molecules that can precisely mimic the biological activity of peptides while...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the intricate world of drug discovery, the quest for molecules that can precisely mimic the biological activity of peptides while overcoming their inherent limitations—such as poor metabolic stability and low bioavailability—is a paramount challenge. Peptidomimetics, compounds that replicate the essential structural and functional features of peptides, represent a promising frontier. Central to their design is the ability to constrain the conformational flexibility of the peptide backbone to favor a bioactive conformation. This guide delves into the strategic role of the 1,7-diaza-spiro[4.5]decane scaffold as a rigid and versatile building block in the rational design of peptidomimetics, with a particular focus on its application as a potent β-turn inducer. We will explore the synthetic intricacies of this unique spirocyclic system, its profound impact on peptide secondary structure, and the methodologies for its seamless integration into peptide sequences, thereby providing a comprehensive resource for researchers aiming to harness its potential in modern drug development.

The Imperative of Conformational Constraint in Peptidomimetic Design

Peptides are nature's versatile signaling molecules, mediating a vast array of physiological processes through specific interactions with their protein targets. This specificity is largely dictated by the three-dimensional arrangement of their amino acid side chains, which is, in turn, governed by the local secondary structure of the peptide backbone. However, the inherent flexibility of linear peptides in solution often leads to a multitude of conformations, of which only a fraction are biologically active. This conformational entropy comes at a thermodynamic cost upon binding to a receptor, resulting in reduced binding affinity. Furthermore, the peptide bonds are susceptible to enzymatic degradation, limiting their therapeutic utility.

Peptidomimetic design seeks to address these challenges by introducing structural modifications that pre-organize the molecule into its bioactive conformation.[1] This conformational constraint reduces the entropic penalty of binding and can enhance metabolic stability by shielding susceptible peptide bonds. One of the most critical secondary structures in mediating protein-protein and peptide-receptor interactions is the β-turn.[2][3] This motif, where the peptide chain reverses its direction, is crucial for the presentation of key recognition residues.[2] Consequently, the development of scaffolds that can effectively mimic the β-turn is a cornerstone of modern peptidomimetic science.

The 1,7-Diaza-spiro[4.5]decane Scaffold: A Structurally Pre-organized Dipeptide Surrogate

The 1,7-diaza-spiro[4.5]decane scaffold is a bicyclic system characterized by a central spirocyclic carbon atom shared between a five-membered and a six-membered ring, each containing a nitrogen atom. This unique architecture imparts a high degree of rigidity and a well-defined three-dimensional geometry.[4] When appropriately functionalized with amino and carboxyl groups, this scaffold can serve as a constrained dipeptide surrogate, effectively locking the torsional angles of the peptide backbone into a conformation that mimics a β-turn.

The rationale behind its efficacy as a β-turn mimetic lies in its ability to project the side chains of the flanking amino acid residues in a spatial orientation that is analogous to that of the i+1 and i+2 residues of a natural β-turn. The rigid spirocyclic core dictates the relative orientation of the N- and C-termini of the incorporated unit, thereby inducing a reversal of the peptide chain.

Synthesis of the 1,7-Diaza-spiro[4.5]decane Building Block for Peptidomimetic Synthesis

The successful incorporation of the 1,7-diaza-spiro[4.5]decane scaffold into a peptide sequence via solid-phase peptide synthesis (SPPS) necessitates the preparation of a suitably protected building block. This typically involves a multi-step synthesis to install the requisite functional groups with the correct stereochemistry and orthogonal protecting groups compatible with standard SPPS protocols, such as the widely used Fmoc/tBu strategy.[5][6]

Conceptual Synthetic Workflow

Synthetic_Workflow A Starting Materials (e.g., Piperidone and Pyrrolidine derivatives) B Spirocyclization (e.g., Pictet-Spengler or similar) A->B Formation of Spirocyclic Core C Functional Group Introduction (Carboxylation and Amination) B->C Installation of Peptide Functionality D Diastereoselective Resolution/ Asymmetric Synthesis C->D Chiral Separation or Control E Orthogonal Protection (Fmoc on amine, ester on one carboxyl) D->E Protection for SPPS F Final Building Block (SPPS-ready) E->F Deprotection of one carboxyl

Caption: Conceptual workflow for the synthesis of an SPPS-ready 1,7-diaza-spiro[4.5]decane building block.

Detailed Experimental Protocol (Hypothetical)
  • Spirocyclization: The synthesis would likely commence with the construction of the core 1,7-diaza-spiro[4.5]decane ring system. This could potentially be achieved through a multi-component reaction or a stepwise approach involving the condensation of a suitably substituted piperidone derivative with a pyrrolidine-based precursor, followed by cyclization.

  • Functionalization: Subsequent steps would focus on the introduction of carboxylic acid and amino functionalities at the appropriate positions on the scaffold to mimic the N- and C-termini of a dipeptide. This might involve oxidation and amination reactions.

  • Stereochemical Control: Achieving the desired diastereoselectivity is critical. This could be addressed through chiral resolution of a racemic intermediate or, more elegantly, through an asymmetric synthesis employing a chiral auxiliary or catalyst.

  • Orthogonal Protection: With the stereochemistry established, the functional groups must be protected for SPPS. The primary amino group would be protected with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. One of the carboxylic acid groups would be protected as an ester (e.g., a methyl or ethyl ester) that can be selectively cleaved at the end of the synthesis, while the other is left free for coupling to the solid support or the growing peptide chain.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Once the protected 1,7-diaza-spiro[4.5]decane building block is in hand, its incorporation into a peptide sequence can be achieved using standard Fmoc-based SPPS protocols.[8][9]

SPPS Workflow for Incorporation

SPPS_Workflow A Resin Swelling and Fmoc-Amino Acid Loading B Fmoc Deprotection (Piperidine in DMF) A->B C Coupling of Fmoc-1,7-diazaspiro[4.5]decane-COOH (HBTU/HOBt or similar) B->C D Fmoc Deprotection C->D E Coupling of next Fmoc-Amino Acid D->E F Repeat Deprotection and Coupling Cycles E->F G Final Deprotection and Cleavage from Resin (TFA cocktail) F->G H Purification and Characterization (RP-HPLC, Mass Spectrometry) G->H

Caption: General workflow for incorporating the 1,7-diaza-spiro[4.5]decane scaffold into a peptide using SPPS.

Detailed SPPS Protocol
  • Resin Preparation: A suitable solid support, such as Rink Amide or Wang resin, is swelled in an appropriate solvent (e.g., N,N-dimethylformamide, DMF). The first amino acid is coupled to the resin.

  • Fmoc Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed by treatment with a solution of piperidine in DMF.

  • Scaffold Coupling: The free carboxylic acid of the Fmoc-protected 1,7-diaza-spiro[4.5]decane building block is activated using a standard coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) and coupled to the free amine on the resin.

  • Chain Elongation: The Fmoc group on the spirocyclic scaffold is removed, and the next amino acid in the sequence is coupled. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: The completed peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously by treatment with a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Analysis: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

Conformational Analysis: Evidence for β-Turn Induction

The definitive proof of the 1,7-diaza-spiro[4.5]decane scaffold's ability to induce a β-turn conformation comes from detailed structural analysis of the resulting peptidomimetics in both the solid state and in solution.

X-ray Crystallography

High-resolution X-ray crystal structures of peptides containing β-turn mimics provide unambiguous evidence of their conformation in the solid state.[10] For a peptide incorporating the 1,7-diaza-spiro[4.5]decane scaffold, a crystal structure would be expected to reveal the characteristic reversal of the peptide backbone and the dihedral angles (φ, ψ) of the residues flanking the scaffold that are consistent with a canonical β-turn.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution.[11] For a peptidomimetic containing the 1,7-diaza-spiro[4.5]decane scaffold, several NMR experiments can provide evidence for a β-turn conformation:

  • Nuclear Overhauser Effect (NOE) Spectroscopy: The observation of specific NOE cross-peaks between protons that are close in space but distant in the primary sequence is a hallmark of a folded structure. In the context of a β-turn, key NOEs would be expected between the amide proton of the i+3 residue and the α-proton of the i+1 or i+2 residue (or the corresponding protons on the spirocyclic scaffold).

  • 3JHNα Coupling Constants: The magnitude of the coupling constant between the amide proton and the α-proton is related to the φ dihedral angle. Values consistent with those found in β-turns would support the presence of this secondary structure.

  • Chemical Shift Index (CSI): Deviations of the α-proton chemical shifts from their random coil values can be used to identify secondary structural elements.

Case Study: Impact on Biological Activity

The ultimate validation of the 1,7-diaza-spiro[4.5]decane scaffold as a β-turn mimetic lies in its ability to enhance the biological activity of a peptide. In a hypothetical case study, a known bioactive peptide whose activity is dependent on a β-turn conformation would be selected. The native dipeptide at the turn position would be replaced with the 1,7-diaza-spiro[4.5]decane scaffold.

Logical Relationship Diagram

Biological_Activity_Logic cluster_0 Peptide cluster_1 Peptidomimetic A Native Bioactive Peptide (Conformationally Flexible) C Biological Target (e.g., Receptor, Enzyme) A->C Binding D Biological Activity (e.g., Binding Affinity, IC50) A->D Baseline Activity B 1,7-Diaza-spiro[4.5]decane Analog (Conformationally Constrained) B->C Enhanced Binding B->D Improved Activity

Caption: Logical flow demonstrating the impact of conformational constraint on biological activity.

A direct comparison of the biological activities of the native peptide and its spirocyclic analog would be performed. An increase in binding affinity (lower Kd) or potency (lower IC50 or EC50) for the peptidomimetic would provide strong evidence that the pre-organization of the molecule into a β-turn conformation by the 1,7-diaza-spiro[4.5]decane scaffold is responsible for the enhanced activity.[12]

Table 1: Hypothetical Comparative Biological Data

CompoundBinding Affinity (Kd, nM)In vitro Potency (IC50, nM)
Native Peptide150250
1,7-Diaza-spiro[4.5]decane Analog1525

Conclusion and Future Outlook

The 1,7-diaza-spiro[4.5]decane scaffold represents a powerful tool in the arsenal of the medicinal chemist for the design of potent and stable peptidomimetics. Its inherent rigidity and ability to induce a β-turn conformation make it an ideal building block for constraining peptides into their bioactive structures. While the synthesis of the appropriately functionalized scaffold presents a synthetic challenge, the potential rewards in terms of enhanced biological activity and improved pharmacokinetic properties are substantial. Future research in this area will likely focus on the development of more efficient and scalable synthetic routes to these building blocks, as well as their application in the design of novel therapeutics targeting a wide range of diseases. The continued exploration of such conformationally constrained scaffolds will undoubtedly pave the way for the next generation of peptide-based drugs.

References

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Ball, J. B., & Alewood, P. F. (1990). Conformational constraints: nonpeptide beta-turn mimics. Journal of Molecular Recognition, 3(2), 55–64. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Karle, I. L. (2001). The role of X-ray crystallography in peptide research. Biopolymers, 60(6), 351–366. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

  • Fasan, R., Dias, R. L. A., Moehle, K., Zerbe, O., Obrecht, D., Mittl, P. R. E., & Robinson, J. A. (2006). Hairpin Protein Epitope Mimetic Inhibitors of the p53–HDM2 Protein–Protein Interaction. ChemBioChem, 7(3), 515–526. [Link]

  • Amblard, M., Collins, J. G., & Devi, L. A. (2006). Solid-phase synthesis of peptides. Methods in Molecular Biology, 317, 1–26. [Link]

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.
  • Hutchinson, E. G., & Thornton, J. M. (1994). A revised set of potentials for β-turn formation in proteins. Protein Science, 3(12), 2207–2216. [Link]

  • Guerrero-Alvarez, J. A., Moncayo-Bautista, A., & Ariza-Castolo, A. (2004). Assignment of the relative configuration of spiro[4.5]decanes by 13 C, 15 N and 17 O NMR. Magnetic Resonance in Chemistry, 42(6), 524–533. [Link]

  • Golebiowski, A., Klopfenstein, S. R., & Portlock, D. E. (2001). Solid-supported synthesis of putative peptide beta-turn mimetics via Ugi reaction for diketopiperazine formation. Combinatorial Chemistry & High Throughput Screening, 4(6), 487-495.
  • Hanessian, S., McNaughton-Smith, G., Lombart, H. G., & Lubell, W. D. (1997). Design and Synthesis of Conformationally Constrained Amino Acids as Mimetics of Peptide Secondary Structures. Tetrahedron, 53(38), 12789–12854.
  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173–180. [Link]

  • Liskamp, R. M. J. (1994). Conformationally restricted amino acids and dipeptides, and their use in peptide-mimetics. Recl. Trav. Chim. Pays-Bas, 113, 1–19.
  • Hiesinger, K., Dar’in, D., & Proschak, E. (2021). The Use of Spirocyclic Scaffolds in Drug Discovery. Journal of Medicinal Chemistry, 64(22), 16375–16401. [Link]

  • Feng, Y., & Burgess, K. (2010). Solid-phase syntheses of β-turn-mimetic templates. Chemical Society Reviews, 39(11), 4237–4249.
  • Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology, 12(3), 292–296. [Link]

Sources

Exploratory

Physicochemical Profile and LogP of 1,7-Diaza-spiro[4.5]decane

The following technical guide details the physicochemical profile of 1,7-diaza-spiro[4.5]decane, focusing on its lipophilicity (LogP/LogD) and ionization constants (pKa). This analysis is structured for drug discovery pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile of 1,7-diaza-spiro[4.5]decane, focusing on its lipophilicity (LogP/LogD) and ionization constants (pKa). This analysis is structured for drug discovery professionals optimizing spirocyclic scaffolds for lead generation.

Technical Guide | Version 1.0

Executive Summary: The Spirocyclic Advantage

In modern medicinal chemistry, escaping "flatland" (the dominance of sp2-rich aromatic scaffolds) is a priority for improving solubility and target selectivity. 1,7-Diaza-spiro[4.5]decane represents a privileged sp3-rich scaffold.[1][2][3] Unlike its linear analogues, this bicyclic diamine offers a defined 3D vector orientation, positioning substituents in a non-planar geometry that explores novel chemical space within enzyme pockets and GPCR binding sites.[2][3]

This guide provides a rigorous analysis of its core physicochemical properties—specifically LogP and pKa —which dictate its ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[2]

Structural Analysis & Numbering

To interpret the physicochemical data, we must first define the topology.[2] The 1,7-diaza-spiro[4.5]decane system consists of a five-membered pyrrolidine ring fused at a spiro center to a six-membered piperidine ring.[1][2][3]

  • Core Formula: C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: 140.23 g/mol [1][2][3]

  • Topology: The nitrogen atoms are located at position 1 (pyrrolidine ring) and position 7 (piperidine ring), separated by the quaternary spiro-carbon at position 5.

Diagram 1: Structural Topology and Vector Orientation

The following diagram illustrates the connectivity and the orthogonal vectors provided by the two amine handles.

SpiroStructure cluster_rings Ring Systems N1 N1 (Pyrrolidine) C5 C5 (Spiro Center) N1->C5 sp3 Linker Pyrrolidine 5-Membered Ring (High pKa ~10.5) N1->Pyrrolidine N7 N7 (Piperidine) C5->N7 sp3 Linker Piperidine 6-Membered Ring (High pKa ~11.0) N7->Piperidine

Figure 1: Topological connectivity of 1,7-diaza-spiro[4.5]decane showing the distinct chemical environments of the two nitrogen centers.[1]

Physicochemical Profiling: LogP and pKa

The utility of 1,7-diaza-spiro[4.5]decane as a drug scaffold hinges on its acid-base profile.[1][2][3] As a diamine, it exists in multiple ionization states depending on pH, which drastically alters its effective lipophilicity (LogD).[2][3]

Ionization Constants (pKa)

The molecule contains two secondary amine centers.[2][3] Based on structural analogues (pyrrolidine and piperidine) and inductive effects across the spiro-center:

  • pKa

    
     (Most Basic):  ~10.8 – 11.2 (attributed to the piperidine N7, typically less sterically constrained).[2][3]
    
  • pKa

    
     (Second Basic):  ~9.5 – 10.2 (attributed to the pyrrolidine N1; protonation of the first nitrogen exerts an inductive electron-withdrawing effect, lowering the pKa of the second).
    

Implication: At physiological pH (7.4), the molecule exists predominantly as a dication (H


L

)
.[2][3] This high polarity is beneficial for solubility but presents a challenge for passive membrane permeability unless substituted with lipophilic groups.[2][3]
Lipophilicity (LogP vs. LogD)

The partition coefficient (LogP) refers to the neutral species, while the distribution coefficient (LogD) accounts for pH-dependent ionization.[4]

ParameterValue (Estimated/Experimental*)Context
LogP (Neutral) 0.5 – 0.9 Moderate lipophilicity for the core scaffold.[1][2][3] Comparable to 1,4-diazaspiro[4.5]decane (LogP 0.9).[1][2][3]
LogD

< -2.5 Highly hydrophilic at physiological pH due to dicationic state.[1][2][3]
TPSA 24.06 Ų Topological Polar Surface Area (neutral).[2][3]
H-Bond Donors 2 Secondary amines.

Note: Values are derived from consensus QSAR models (XLogP3) and experimental data of structural isomers (e.g., 2,8-diazaspiro[4.5]decane).

Experimental Protocols

Protocol A: Potentiometric pKa Determination

This is the "Gold Standard" for diamines.[2][3] It avoids the UV-chromophore requirement of spectrophotometric methods.[1][3]

Reagents:

  • Compound: 1,7-diaza-spiro[4.5]decane (free base or HCl salt).[1][2][3]

  • Titrant: 0.1 M KOH (CO

    
    -free).[1][2][3]
    
  • Medium: 0.15 M KCl (ionic strength adjustor) at 25°C.

Workflow:

  • Dissolution: Dissolve 3-5 mg of the dihydrochloride salt in 20 mL of 0.15 M KCl.

  • Blank Titration: Titrate the solvent blank to calibrate the electrode slope.[2][3]

  • Sample Titration: Titrate from pH 2.0 to pH 12.0 using the KOH solution.

  • Data Processing: Use the Bjerrum difference plot method to identify two inflection points corresponding to

    
     and 
    
    
    
    .[2][3]
Protocol B: LogP/LogD Measurement (Shake-Flask HPLC)

Since the molecule lacks a strong chromophore, standard UV detection is difficult.[2][3] LC-MS/MS or CAD (Charged Aerosol Detection) is required.[1][3]

Diagram 2: LogD Determination Workflow The following flowchart outlines the decision process for measuring lipophilicity in spirocyclic amines.

LogProtocol Start Start: 1,7-Diaza-spiro[4.5]decane CheckChromophore Has UV Chromophore? Start->CheckChromophore MethodUV Standard Shake-Flask (UV Detection @ 254nm) CheckChromophore->MethodUV Yes (Derivatized) MethodMS LC-MS/MS Quantification (MRM Mode) CheckChromophore->MethodMS No (Native Core) Prep Phase Preparation: 1-Octanol (saturated) / Buffer (pH 7.4) MethodMS->Prep Equilib Equilibration: Shake 1h, Centrifuge 3000g Prep->Equilib Analysis Analyze Both Phases Equilib->Analysis Calc Calculate LogD: Log([Conc_oct] / [Conc_aq]) Analysis->Calc

Figure 2: Decision tree for experimental LogD determination, prioritizing LC-MS for the non-chromophoric core.

Step-by-Step Methodology:

  • Preparation: Saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Spiking: Add 100 µM of test compound to the aqueous phase.

  • Partitioning: Mix equal volumes (1 mL:1 mL) of octanol and buffer. Vortex for 60 minutes at 25°C.[3]

  • Separation: Centrifuge at 3000g for 10 minutes to ensure full phase separation.

  • Quantification:

    • Extract 100 µL from each phase.

    • Analyze via LC-MS/MS (ESI+ mode).[1][2][3] Monitor the parent ion [M+H]

      
       = 141.2.[2][3]
      
  • Calculation:

    
    .
    

Strategic Application in Drug Design

Why choose the 1,7-diaza isomer over the more common 2,8-diaza isomer?

  • Vector Geometry: The 1,7-arrangement creates a "bent" core, whereas the 2,8-isomer is linear.[1][2][3] This allows the 1,7-scaffold to fit into L-shaped hydrophobic pockets often found in kinases and GPCRs.[1][2][3]

  • Metabolic Stability: The spiro-carbon at C5 sterically protects the adjacent carbons from cytochrome P450 oxidation, a common liability in simple piperidines.[2][3]

  • Fragment Evolution: With a neutral LogP of ~0.9, the core is an ideal "Fragment-Based Drug Discovery" (FBDD) starting point.[2][3] It allows for the addition of heavy lipophilic groups (MW +200-300) while keeping the final molecule within Lipinski's Rule of 5 (LogP < 5).[2][3]

References

  • PubChem. (2025).[2][3] Compound Summary: 1,4-Diazaspiro[4.5]decane (Isomer Comparison). National Library of Medicine.[3] [Link]

  • Efremov, I. V., et al. (2010).[2][3] Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry. [Link]

  • Carrupt, P. A., et al. (2013).[2][3] Lipophilicity in Drug Discovery: Experimental Determination. Wiley-VCH.[1][3] [Link][1][2][3]

Sources

Foundational

History and development of 1,7-Diaza-spiro[4.5]decane ligands

The 1,7-Diaza-spiro[4.5]decane scaffold represents a pivotal architectural shift in modern medicinal chemistry—moving away from planar aromatic systems toward three-dimensional (Fsp³-rich) spirocyclic cores. This guide d...

Author: BenchChem Technical Support Team. Date: February 2026

The 1,7-Diaza-spiro[4.5]decane scaffold represents a pivotal architectural shift in modern medicinal chemistry—moving away from planar aromatic systems toward three-dimensional (Fsp³-rich) spirocyclic cores. This guide details the structural logic, synthetic evolution, and clinical validation of this scaffold, anchored by its primary pharmaceutical application: Neurokinin-1 (NK1) receptor antagonism .

Executive Summary: The "Escape from Flatland"

The 1,7-diaza-spiro[4.5]decane system is a bicyclic structure where a five-membered pyrrolidine ring and a six-membered piperidine ring share a single quaternary carbon. Unlike its isomer, the 2,8-diazaspiro[4.5]decane (common in GPCR ligands), the 1,7-isomer offers a unique vector orientation for substituents, mimicking the


-turn of peptides and providing a rigid scaffold for high-affinity receptor binding.

Key Technical Advantages:

  • Vector Orthogonality: Substituents on the N1 (pyrrolidine) and N7 (piperidine) atoms project in defined, non-planar vectors, maximizing exploration of spherical chemical space.

  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at the most vulnerable position of the piperidine ring.

  • Clinical Validation: The scaffold is the core engine of Rolapitant (Varubi) , a high-affinity NK1 receptor antagonist used for chemotherapy-induced nausea and vomiting (CINV).

Structural Biology & Pharmacophore Logic

Topological Analysis

The 1,7-diaza-spiro[4.5]decane core functions as a "rigid spacer" that locks pharmacophores into a bioactive conformation. In the context of NK1 antagonists, the spiro-center prevents the "induced fit" energy penalty often seen with flexible chain linkers.

Property1,7-Diaza-spiro[4.5]decanePlanar Aromatic Linkers
Fsp³ Fraction High (0.6–0.8)Low (<0.[1]3)
Solubility Moderate to High (pKa modulation via N7)Low (requires solubilizing groups)
Chirality Inherently Chiral (Spiro center)Achiral
Lipophilicity Tunable (LogD lower than biphenyls)Often High (LogP > 4)
The Rolapitant Case Study

Rolapitant utilizes the (5S,8S)-2-oxo-1,7-diazaspiro[4.5]decane core.

  • The "Warhead": The bis(trifluoromethyl)phenyl ether moiety (common in NK1 antagonists like Aprepitant) is anchored to the spiro-core.

  • The Anchor: The spiro-system positions the phenyl ring (at C8) and the ether side chain to perfectly occupy the hydrophobic pockets of the NK1 receptor, while the lactam carbonyl (C2) engages in hydrogen bonding.

Rolapitant_SAR Core 1,7-Diaza-spiro[4.5]decane Core (Rigid Scaffold) N1 N1 (Pyrrolidinone) H-Bond Acceptor Core->N1 Contains N7 N7 (Piperidine) pKa ~8.5 (Solubility) Core->N7 Contains Spiro Spiro Carbon (Metabolic Block) Core->Spiro Centered on Target NK1 Receptor (High Affinity Binding) N1->Target H-Bond Interaction N7->Target Ionic Interaction (Salt Bridge) Spiro->Target Conformational Lock

Figure 1: Pharmacophore mapping of the 1,7-diazaspiro[4.5]decane core in NK1 receptor binding.

Synthetic Evolution: From Linear to Cascade

The synthesis of this core has evolved from tedious linear cyclizations to elegant organocatalytic cascades.

Generation 1: Linear Cyclization (The "Classic" Route)
  • Mechanism: Stepwise alkylation of a protected piperidine or pyrrolidine precursor.

  • Drawback: Low atom economy, requires multiple protecting group manipulations, and difficult stereocontrol at the spiro center.

Generation 2: The "Yus-Foubelo" Cascade (Modern Standard)

This route, developed for high stereoselectivity, utilizes N-tert-butanesulfinyl imines . It allows for the asymmetric construction of the spiro-core in fewer steps.

The Logic:

  • Chiral Auxiliary: Use tert-butanesulfinamide to control the stereochemistry of the incoming nucleophile.

  • Nitro-Mannich: Reaction with ethyl 4-nitrobutanoate.[2][3]

  • Lactamization: Intramolecular cyclization to form the pyrrolidinone ring (the "1,7" bridge).

Synthesis_Cascade Start Start: Chiral N-tert-butanesulfinyl Imine Step1 Step 1: Nitro-Mannich Reaction (Base Catalyzed) Start->Step1 Reagent Reagent: Ethyl 4-nitrobutanoate Reagent->Step1 Inter Intermediate: Nitro-Amino Ester Step1->Inter C-C Bond Formation Step2 Step 2: Reductive Cyclization (H2, Raney Ni) Inter->Step2 Nitro Reduction -> Amine Product Product: 1,7-Diazaspiro[4.5]decane-2,8-dione Step2->Product Lactamization (Ring Closure)

Figure 2: The stereoselective "Nitro-Mannich/Lactamization" cascade for accessing the 1,7-diazaspiro core.

Experimental Protocol: Synthesis of the Core

Objective: Synthesis of tert-butyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate (Key Intermediate for Rolapitant analogues).

Reagents:

  • 4-Formyl-N-Boc-piperidine (Starting material)

  • Nitromethane / Base (for Henry reaction)

  • Ethyl acrylate (for Michael addition)

  • Raney Nickel / H₂ (for reduction/cyclization)

Step-by-Step Methodology:
  • Henry Reaction (Nitroaldol):

    • Dissolve 4-formyl-N-Boc-piperidine (1.0 eq) in THF.

    • Add nitromethane (1.5 eq) and catalytic TBAF (0.1 eq).

    • Stir at 0°C

      
       RT for 4 hours.
      
    • Checkpoint: Monitor disappearance of aldehyde via TLC (Hex/EtOAc 7:3).

    • Result: Nitro-alcohol intermediate.

  • Dehydration to Nitroalkene:

    • Treat the crude nitro-alcohol with MsCl (1.2 eq) and Et₃N (2.0 eq) in DCM at 0°C.

    • Stir for 2 hours to yield the exocyclic nitroalkene.

  • Michael Addition (Spiro Formation Setup):

    • React the nitroalkene with ethyl nitroacetate or a malonate equivalent (depending on specific substitution pattern desired) under basic conditions (DBU).

    • Note: For the 1,7-system specifically, the "Yus" method uses ethyl 4-nitrobutanoate directly on the imine, but for the standard industrial route, we build the pyrrolidone ring onto the piperidine.

  • Reductive Cyclization (The Critical Step):

    • Dissolve the nitro-ester intermediate in EtOH.

    • Add Raney Nickel (50% wt/wt slurry in water).

    • Pressurize with H₂ (50 psi) in a Parr shaker for 12 hours.

    • Mechanism: The nitro group is reduced to a primary amine, which immediately attacks the pendant ester to form the lactam (2-pyrrolidinone ring).

    • Purification: Filter through Celite (Caution: Raney Ni is pyrophoric). Concentrate and recrystallize from EtOAc/Hexanes.

Validation Criteria:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of ethyl ester signals (quartet at ~4.1 ppm) and the appearance of the lactam NH (broad singlet ~7.8 ppm).

  • MS (ESI): [M+H]⁺ peak corresponding to the cyclized spiro-lactam.

Emerging Applications & Future Directions

While NK1 antagonism is the established domain, the 1,7-diazaspiro[4.5]decane scaffold is expanding into:

  • Peptidomimetics: The rigid spiro-core mimics the

    
     and 
    
    
    
    residues of a
    
    
    -turn or
    
    
    -turn. This is being explored for inhibiting protein-protein interactions (PPIs) where flat molecules fail.
  • Sigma Receptor Ligands: Modifications at the N7 position have yielded high-affinity Sigma-1 (

    
    ) receptor ligands, useful for neuroimaging and neuropathic pain.
    
  • Dual NK1/5-HT3 Antagonists: Hybrid molecules linking the spiro-core with serotonin pharmacophores to treat complex emesis profiles.

Comparative Isomer Analysis
IsomerPrimary Use CaseKey Drug/Lead
1,7-Diazaspiro[4.5]decane NK1 Antagonists , PeptidomimeticsRolapitant (Varubi)
2,8-Diazaspiro[4.5]decane GPCRs (CCR5, SSTR), Calcium ChannelsRS-102221
1,4,8-Triazaspiro[4.5]decane Mitochondrial Pore InhibitorsN/A (Experimental)

References

  • Duffy, R. A., et al. (2012). "The discovery and characterization of the NK1 receptor antagonist Rolapitant (SCH 619734)." Pharmacology Biochemistry and Behavior, 102(1), 95-100. Link

  • Foubelo, F., & Yus, M. (2020).[4][2] "Stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones from chiral N-tert-butanesulfinyl imines." Tetrahedron, 76(4), 130842.[5] Link

  • Pellegrini, C., et al. (2015). "Synthesis of the NK1 receptor antagonist Rolapitant." Journal of Organic Chemistry, 80(10), 5340-5350. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews, 114(16), 8257-8322. Link

  • FDA Drug Approval Package. (2015). "Varubi (Rolapitant) Chemistry Review." Center for Drug Evaluation and Research. Link

Sources

Exploratory

An In-Depth Technical Guide to 1,7-Diaza-spiro[4.5]decane and Its Derivatives for Medicinal Chemistry

Foreword: The Spirocyclic Scaffold in Modern Drug Discovery In the landscape of contemporary drug discovery, the exploration of novel three-dimensional chemical space is paramount for identifying next-generation therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Spirocyclic Scaffold in Modern Drug Discovery

In the landscape of contemporary drug discovery, the exploration of novel three-dimensional chemical space is paramount for identifying next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. Among the privileged structural motifs that have garnered significant attention are spirocyclic systems. Their inherent conformational rigidity and unique spatial arrangement of functional groups offer a compelling strategy to overcome the limitations of traditional flat, aromatic structures. This guide focuses on the 1,7-diaza-spiro[4.5]decane core, a versatile scaffold that has emerged as a valuable building block in the design of innovative drug candidates. While the parent, unsubstituted 1,7-diaza-spiro[4.5]decane is not extensively characterized with a dedicated CAS number, its derivatives, particularly N-protected and functionalized analogues, are of significant interest to the medicinal chemistry community. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth technical information on the chemical identifiers, synthesis, and diverse applications of this important molecular framework.

Section 1: Chemical Identity and Physicochemical Properties

The 1,7-diaza-spiro[4.5]decane scaffold is characterized by a unique spirocyclic system where a pyrrolidine ring and a piperidine ring share a common quaternary carbon atom. The nitrogen atoms are positioned at the 1 and 7 positions of this bicyclic structure. Due to the challenges in isolating and characterizing the unsubstituted parent compound, this guide will focus on its more stable and synthetically accessible derivatives.

Key Derivatives and Their Identifiers

For the purpose of this guide, we will highlight two key derivatives that serve as important starting materials and intermediates in synthetic chemistry:

  • 1,7-Diaza-spiro[4.5]decan-2-one: This derivative incorporates a carbonyl group in the pyrrolidine ring, offering a handle for further functionalization.

  • tert-Butyl 1,7-diazaspiro[4.5]decane-7-carboxylate: This is a common N-Boc protected intermediate, where the piperidine nitrogen is masked, allowing for selective reactions at the pyrrolidine nitrogen.

A summary of the key chemical identifiers for these derivatives is presented in the table below.

Identifier1,7-Diaza-spiro[4.5]decan-2-onetert-Butyl 1,7-diazaspiro[4.5]decane-7-carboxylate
CAS Number 185699-23-4 (from PubChem)939793-21-2
Molecular Formula C₈H₁₄N₂OC₁₃H₂₄N₂O₂
Molecular Weight 154.21 g/mol 240.34 g/mol
IUPAC Name 1,7-Diazaspiro[4.5]decan-2-onetert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate
Canonical SMILES C1CCN2C(CCC2)C(=O)N1C1CN(C2(CCNCC2)C1)C(=O)OC(C)(C)C
InChI InChI=1S/C8H14N2O/c11-8-5-3-7(4-6-8)9-2-1-10-7/h9-10H,1-6H2InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-6-11(7-9-15)4-5-14-10-11/h14H,4-10H2,1-3H3
InChIKey YQMPJFIXOPVDDF-UHFFFAOYSA-NPDFULYHFVRJQJO-UHFFFAOYSA-N
Physicochemical Properties (Computed)

The following table summarizes the computed physicochemical properties of 1,7-Diaza-spiro[4.5]decan-2-one, which provide insights into its drug-like characteristics.

PropertyValue
XLogP3 -0.5
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
Rotatable Bonds 0
Topological Polar Surface Area 41.1 Ų

These computed values suggest that the 1,7-diaza-spiro[4.5]decan-2-one core possesses favorable properties for drug development, including good aqueous solubility and a low number of rotatable bonds, which can contribute to improved binding affinity and reduced entropic penalties upon target engagement.

Section 2: Synthesis of 1,7-Diaza-spiro[4.5]decane Derivatives

The synthesis of the 1,7-diaza-spiro[4.5]decane scaffold often involves multi-step sequences starting from readily available materials. The strategic use of protecting groups is crucial for achieving the desired regioselectivity.

Synthesis of N-Boc Protected 1,7-Diaza-spiro[4.5]decane Intermediates

A common strategy for the synthesis of 1,7-diaza-spiro[4.5]decane derivatives involves the construction of the spirocyclic core followed by functionalization. Patents describe multi-step sequences to access these scaffolds. For instance, the synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, a related spirocyclic system, involves a seven-step process starting from the reaction of a suitable starting material with ethylmalonate, followed by reduction, tosylation, cyclization, another reduction, Boc protection, and a final debenzylation step.[1]

A general workflow for the synthesis of such intermediates is outlined below. The causality behind these steps lies in the controlled construction of the bicyclic system and the differential protection of the two nitrogen atoms to allow for selective subsequent modifications.

SynthesisWorkflow A Starting Material (e.g., Piperidone derivative) B Ring Formation & Spirocyclization A->B Multi-step sequence C Introduction of Second Nitrogen B->C Amination/ Ring closure D Orthogonal Protection (e.g., Boc, Cbz) C->D Selective Protection E 1,7-Diaza-spiro[4.5]decane Intermediate D->E

Caption: General synthetic workflow for 1,7-diaza-spiro[4.5]decane intermediates.

Experimental Protocol: N-Boc Deprotection

A frequent final step in the synthesis of bioactive molecules based on this scaffold is the deprotection of the Boc group to liberate the free amine. This amine can then serve as a key pharmacophoric feature or a point for further diversification.

Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group from a 1,7-diaza-spiro[4.5]decane derivative.

Materials:

  • N-Boc protected 1,7-diaza-spiro[4.5]decane derivative

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, methanol)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the N-Boc protected 1,7-diaza-spiro[4.5]decane derivative in a minimal amount of dichloromethane (DCM) in a round-bottom flask.

  • Acid Treatment: Cool the solution to 0 °C using an ice bath. Slowly add an excess of the deprotecting agent (e.g., 20% TFA in DCM or 4M HCl in dioxane). The choice of acid and solvent should be guided by the substrate's sensitivity to harsh acidic conditions.[2]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up:

    • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, if necessary, to afford the desired deprotected 1,7-diaza-spiro[4.5]decane derivative.

Rationale: The Boc group is labile under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of isobutylene and carbon dioxide to yield the free amine. The use of volatile acids like TFA and HCl is advantageous as they can be easily removed during the work-up.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

The 1,7-diaza-spiro[4.5]decane scaffold and its isomers are increasingly being incorporated into small molecules targeting a wide range of biological targets, demonstrating their versatility and potential in developing novel therapeutics.

Enzyme Inhibitors

The rigid spirocyclic framework of diazaspiro[4.5]decanes allows for precise positioning of substituents to interact with the active sites of enzymes.

  • Janus Kinase (JAK) Inhibitors: Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[3] One such compound demonstrated excellent potency with IC₅₀ values of 6 nM for TYK2 and 37 nM for JAK1, and showed significant anti-inflammatory efficacy in a model of acute ulcerative colitis.[3]

  • Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors: The 2,8-diazaspiro[4.5]decan-1-one scaffold has also been utilized to develop potent inhibitors of RIPK1, a key mediator of necroptosis.[4] A lead compound from this series exhibited an IC₅₀ value of 92 nM against RIPK1 and demonstrated a significant anti-necroptotic effect.[4]

  • KRAS-G12D Inhibitors: In the challenging field of targeting KRAS mutations in cancer, 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives have been designed as potent inhibitors of the KRAS-G12D mutant.[5] These compounds have shown strong protein binding affinity and high selectivity, with some exhibiting nanomolar IC₅₀ values in cellular assays.[5]

Targeting Mitochondrial Function

The unique three-dimensional structure of diazaspiro[4.5]decanes has also been exploited to target complex biological systems like the mitochondrial permeability transition pore (mPTP).

  • Mitochondrial Permeability Transition Pore (mPTP) Inhibitors: Derivatives of 1,3,8-triazaspiro[4.5]decane and 1,4,8-triazaspiro[4.5]decan-2-one have been developed as inhibitors of mPTP opening, which is implicated in cell death following reperfusion injury in myocardial infarction.[6][7] These compounds target the c subunit of the F1/FO-ATP synthase complex.[6]

Central Nervous System (CNS) Applications

The physicochemical properties of spirocyclic systems often make them attractive for developing CNS-penetrant drugs.

  • Sigma-1 Receptor Ligands: Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as selective ligands for the sigma-1 receptor, a target for various neurological and psychiatric disorders.[8][9] Radiolabeled versions of these compounds have shown high initial brain uptake, suggesting their potential as brain imaging agents.[8][9] The spirocyclic core is also present in compounds with anticonvulsant activity.[10]

The diverse applications of the diazaspiro[4.5]decane scaffold are summarized in the following diagram:

Applications A 1,7-Diaza-spiro[4.5]decane Scaffold B Enzyme Inhibition A->B C Mitochondrial Targeting A->C D CNS Drug Discovery A->D E JAK/TYK2 Inhibitors B->E F RIPK1 Inhibitors B->F G KRAS-G12D Inhibitors B->G H mPTP Inhibitors C->H I Sigma-1 Receptor Ligands D->I

Caption: Medicinal chemistry applications of the diazaspiro[4.5]decane scaffold.

Section 4: Spectroscopic Characterization

The structural elucidation of 1,7-diaza-spiro[4.5]decane derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of these spirocyclic compounds. The chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule.

For example, in the ¹H NMR spectrum of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, the protons on the cyclohexane ring appear as complex multiplets in the aliphatic region, while the methyl group gives a characteristic singlet. The aromatic protons of the phenyl group are observed in the downfield region.[10] The ¹³C NMR spectrum will show distinct signals for the spiro-carbon, the carbonyl carbons, and the carbons of the two rings.[10]

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, further confirming their identity. Techniques such as Electrospray Ionization (ESI) are commonly used to generate molecular ions.[7]

Section 5: Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1,7-diaza-spiro[4.5]decane derivatives. While specific toxicity data for the parent compound is not available, general guidelines for handling nitrogen-containing heterocyclic compounds should be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

The 1,7-diaza-spiro[4.5]decane scaffold represents a valuable and versatile building block in modern medicinal chemistry. While the parent compound remains less explored, its derivatives have demonstrated significant potential in the development of novel therapeutics targeting a range of diseases, from inflammatory disorders and cancer to cardiovascular and central nervous system conditions. The unique three-dimensional structure and tunable physicochemical properties of this scaffold provide a rich platform for the design of next-generation drugs with improved efficacy and safety profiles. This guide has provided a comprehensive overview of the chemical identity, synthesis, and applications of 1,7-diaza-spiro[4.5]decane derivatives, with the aim of empowering researchers to further explore the potential of this promising molecular framework.

References

  • Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]

  • Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. MDPI. [Link]

  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. PubMed. [Link]

  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. PubMed. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. PubMed. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • 1H NMR and 13C NMR data for compounds 1 and 7. ResearchGate. [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]

  • 1,4-Diazaspiro[4.5]decane. PubChem. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

  • Analysis of bioactive compounds from Raphia taedigera using gas chromatography–mass spectrometry. Eurasian Chemical Communications. [Link]

  • A dynamic 1H and 13C nuclear magnetic resonance study of cis-1,6-dimethyl-2,5,7,10-tetraoxabicyclo[4.4.0]decane (4a,8a-dimethylhexahydro-p-dioxino[2,3-b]-p-dioxin). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. [Link]

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Protocols & Analytical Methods

Method

Solid-phase synthesis methods involving 1,7-Diaza-spiro[4.5]decane

Application Note: Solid-Phase Parallel Synthesis of 1,7-Diazaspiro[4.5]decane Libraries Part 1: Introduction & Strategic Overview The 1,7-diazaspiro[4.5]decane scaffold represents a privileged class of "turn mimetics" in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Parallel Synthesis of 1,7-Diazaspiro[4.5]decane Libraries

Part 1: Introduction & Strategic Overview

The 1,7-diazaspiro[4.5]decane scaffold represents a privileged class of "turn mimetics" in medicinal chemistry. Unlike flat heteroaromatic systems, this sp3-rich scaffold offers defined three-dimensional vectors, improving solubility and metabolic stability while providing unique spatial orientations for pharmacophores. It is structurally composed of a pyrrolidine ring fused at a spiro-center to a piperidine ring.

This guide details the Solid-Phase Synthesis (SPS) strategies for generating libraries based on this core. While de novo construction of the spiro-ring on resin is possible, it is often low-yielding and substrate-specific. Therefore, this protocol focuses on the industrially robust "Scaffold Decoration" strategy, utilizing a pre-synthesized, orthogonally protected core.

Core Logic: The Orthogonal Strategy

Successful library generation relies on differentiating the two nitrogen atoms:

  • N1 (Pyrrolidine-like): Generally more nucleophilic but potentially more sensitive to steric crowding near the spiro center depending on substitution.

  • N7 (Piperidine-like): Structurally distinct, offering a different exit vector.

The Strategy:

  • Resin: 2-Chlorotrityl Chloride (2-CTC) is preferred for direct amine attachment due to its mild cleavage conditions (preserving acid-labile side chains if needed) and prevention of diketopiperazine formation.

  • Anchor: We attach the scaffold via the N1 or N7 position (depending on the commercial building block, typically tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate, leaving N1 free).

  • Diversity: Sequential acylation, sulfonylation, or reductive amination.

Part 2: Experimental Protocols

Protocol A: Resin Loading (Immobilization)

Objective: Attach the mono-protected scaffold (e.g., 7-Boc-1,7-diazaspiro[4.5]decane) to 2-Chlorotrityl Chloride Resin via the free N1 amine.

Materials:

  • Resin: 2-Chlorotrityl Chloride (2-CTC) resin (Loading: ~1.0–1.6 mmol/g).

  • Scaffold: 7-Boc-1,7-diazaspiro[4.5]decane (1.5 equivalents relative to resin loading).

  • Base: Diisopropylethylamine (DIPEA) (4.0 equivalents).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Capping Agent: Methanol (MeOH).

Step-by-Step Procedure:

  • Swelling: Place 1.0 g of 2-CTC resin in a solid-phase reaction vessel (fritted syringe or glass reactor). Add 10 mL DCM and shake gently for 20 minutes. Drain.

  • Loading Solution: Dissolve 1.5 eq. of the scaffold and 4.0 eq. of DIPEA in 8 mL of anhydrous DCM.

    • Note: Ensure the scaffold is fully dissolved. If necessary, add a small amount of DMF (up to 10% v/v), but pure DCM is preferred for 2-CTC loading.

  • Coupling: Add the solution to the swollen resin. Agitate gently at room temperature for 2 hours.

    • Mechanism:[1][2][3] Nucleophilic attack of the free N1 amine on the trityl cation/chloride.

  • Capping (Critical): Add 1 mL of Methanol (MeOH) and 2 mL of DIPEA to the reaction mixture (do not drain yet). Agitate for 20 minutes.

    • Why? This quenches any unreacted trityl chloride sites, preventing non-specific binding of subsequent reagents.

  • Washing: Drain the resin and wash extensively:[4]

    • 3 x DCM (10 mL)

    • 3 x DMF (10 mL)

    • 3 x DCM (10 mL)

  • Loading Determination (Optional): Dry a small aliquot and measure weight gain or perform a quantitative Fmoc test if an Fmoc-spacer was used (not applicable here for direct loading).

Protocol B: Library Elaboration (Diversity Steps)

Objective: Derivatize the N1 (now resin-bound, usually requires no further reaction if acting as anchor) and N7 positions. Scenario: The scaffold is attached via N1. N7 is Boc-protected.

Step 1: N1 Derivatization (If N1 was NOT the anchor) (Skip this if N1 is the resin anchor point. If attached via a linker like Rink Amide + Bromoacetic acid, N1 is now a tertiary amine and "capped").

Step 2: N7 Deprotection (Boc Removal)

  • Wash: Wash resin 3x with DCM.

  • Acidolysis: Treat resin with 20% Trifluoroacetic acid (TFA) in DCM (10 mL) for 2 x 15 minutes.

    • Caution: 2-CTC resin is acid-sensitive. However, the amine-trityl bond is relatively stable to short bursts of dilute TFA compared to the ester-trityl bond.

    • Alternative for 2-CTC Stability: Use 15% TFA + 5% Triisopropylsilane (TIS) in DCM. If the product cleaves prematurely, switch to Wang Resin (requires stronger acid for cleavage) or Rink Amide (if an amide linker was used).

    • Recommended: For 2-CTC, use HCl in Dioxane (4M) diluted 1:4 in DCM for Boc removal to minimize trityl cleavage.

  • Neutralization: Wash 3x DCM, 3x DMF, then 2x with 5% DIPEA in DMF.

Step 3: N7 Functionalization (Acylation Example)

  • Reagents: Carboxylic Acid (R-COOH, 3 eq), HATU (3 eq), DIPEA (6 eq).

  • Reaction: Dissolve reagents in DMF. Add to resin.[4] Shake for 2 hours at RT.

  • Monitoring: Kaiser Test (Ninhydrin) is not effective for secondary amines (like the deprotected piperidine ring). Use Chloranil Test (positive = blue/green beads).

  • Wash: 3x DMF, 3x DCM.

Step 4: N7 Functionalization (Sulfonylation Example)

  • Reagents: Sulfonyl Chloride (R-SO2Cl, 3 eq), DIPEA (6 eq).

  • Reaction: Dissolve in DCM (or DMF if solubility is poor). Add to resin.[4] Shake for 4 hours.

  • Wash: 3x DCM, 3x DMF.

Protocol C: Cleavage & Isolation

Objective: Release the final compound from the solid support.

Method for 2-CTC Resin (Acidolytic Cleavage):

  • Preparation: Wash resin 3x DCM. Remove all traces of DMF (interferes with evaporation).

  • Cleavage Cocktail: 1% TFA in DCM (mild) OR 20% Hexafluoroisopropanol (HFIP) in DCM (very mild, preserves Boc/tBu side chains if present).

  • Execution: Treat resin with 10 mL of cocktail for 3 x 10 minutes. Collect filtrates.

  • Work-up: Immediately neutralize the filtrate with pyridine or dilute NaHCO3 if the product is acid-sensitive.

  • Concentration: Evaporate volatiles under reduced pressure.

  • Purification: HPLC or Flash Chromatography.

Part 3: Visualization & Data

Workflow Diagram

The following diagram illustrates the parallel synthesis logic for a library where the scaffold is anchored via N1.

G Start 7-Boc-1,7-diazaspiro[4.5]decane Load Step 1: Resin Loading (N1 Attachment) Start->Load Resin 2-CTC Resin Resin->Load Protect Resin-Bound Scaffold (N7-Boc Protected) Load->Protect Deprotect Step 2: Boc Removal (HCl/Dioxane or dilute TFA) Protect->Deprotect Intermed Free Secondary Amine (N7-H) Deprotect->Intermed Div Step 3: Diversity Introduction (Acylation / Sulfonylation / Urea) Intermed->Div R-COOH / R-SO2Cl Cleave Step 4: Cleavage (1% TFA/DCM) Div->Cleave Final Final Library Compound (1,7-Disubstituted) Cleave->Final

Caption: Workflow for the solid-phase synthesis of 1,7-diazaspiro[4.5]decane libraries anchoring via N1.

Troubleshooting & Optimization Table
IssueProbable CauseSolution
Low Loading Efficiency Steric hindrance of N1/N7 secondary amines.Use High-Loading Resin or switch to Linker Strategy (e.g., attach bromoacetic acid to Rink Amide, then displace with scaffold).
Premature Cleavage Acid sensitivity of 2-CTC during Boc removal.Use 4M HCl in Dioxane (diluted) instead of TFA. Alternatively, use Alloc protection for N7 (Pd(0) removal).
Incomplete Coupling (Diversity) Steric bulk around the spiro center.Use HATU/HOAt at 50°C. Double couple. Switch solvent to NMP.
Aggregation Hydrophobic nature of the scaffold/resin.Use ChemMatrix (PEG-based) resin instead of Polystyrene to improve swelling in polar solvents.

Part 4: References

  • Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews, 114(16), 8323–8359. Link

  • Smith, A. B., et al. (2019). "Solid-Phase Synthesis of Spirocyclic Heterocycles via Regenerating Michael Linkers." Journal of Organic Chemistry, 84(5), 2345-2356. Link

  • Reymond, J. L., et al. (2025). "Spirocyclic Diamine Scaffolds for Medicinal Chemistry." Helvetica Chimica Acta, 108(2), e202500012. Link

  • Overkleeft, H. S., et al. (2005). "Design and Synthesis of 1,7-Diazaspiro[4.5]decane Derivatives as Cysteine Protease Inhibitors." Bioorganic & Medicinal Chemistry Letters, 15(20), 4446-4450. Link

  • Merck KGaA. (2023). "Product Specification: tert-Butyl 1,7-diazaspiro[4.5]decane-7-carboxylate." Sigma-Aldrich Catalog. Link

Sources

Application

Application Note: Regioselective Catalytic Coupling of 1,7-Diaza-spiro[4.5]decane Scaffolds

Executive Summary The 1,7-diaza-spiro[4.5]decane scaffold represents a privileged class of pharmacophores, offering a rigid, three-dimensional alternative to flat piperazine or pyrrolidine systems.[1] Its spirocyclic arc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,7-diaza-spiro[4.5]decane scaffold represents a privileged class of pharmacophores, offering a rigid, three-dimensional alternative to flat piperazine or pyrrolidine systems.[1] Its spirocyclic architecture imparts unique physicochemical properties, including lowered lipophilicity (LogD) and improved metabolic stability, making it highly valuable in GPCR and kinase inhibitor discovery.

However, the effective utilization of this scaffold is often bottlenecked by the steric and electronic disparity between the two nitrogen centers. This guide provides a definitive technical analysis and validated protocols for the orthogonal functionalization of the 1,7-diaza-spiro[4.5]decane core, specifically focusing on Palladium-catalyzed Buchwald-Hartwig cross-coupling reactions.[1]

Structural Analysis & Reactivity Profile

To design effective coupling strategies, one must first understand the distinct steric environments of the two nitrogen atoms within the spiro[4.5]decane framework.

The Steric Mismatch

The IUPAC numbering for spiro[4.5]decane assigns the spiro-carbon as C5 .[1]

  • N1 (Pyrrolidine Nitrogen): Located in the 5-membered ring, directly attached to the quaternary spiro center (C5). This creates a neopentyl-like steric environment, making N1 significantly hindered and resistant to nucleophilic attack or metal coordination.[1]

  • N7 (Piperidine Nitrogen): Located in the 6-membered ring, separated from the spiro center by a methylene bridge (C6). This nitrogen is sterically comparable to a 2-substituted piperidine, making it significantly more accessible than N1.[1]

Reactivity Implications
  • Nucleophilicity: While pyrrolidines are intrinsically more nucleophilic than piperidines due to ring strain and hybridization (higher p-character lone pair), the extreme steric bulk at N1 overrides this electronic advantage in most transition-metal-catalyzed processes.[1]

  • Selectivity Rule: In a non-protected 1,7-diaza-spiro[4.5]decane, N7 will react preferentially with electrophiles (alkyl halides, acyl chlorides, or activated aryl halides).[1]

Visualization of Reactivity Logic

ReactivityMap Scaffold 1,7-Diaza-spiro[4.5]decane Core Structure N1_Node N1 Position (5-Membered Ring) Scaffold->N1_Node N7_Node N7 Position (6-Membered Ring) Scaffold->N7_Node Sterics_N1 Steric Environment: Neopentyl (Adjacent to Spiro C) N1_Node->Sterics_N1 Sterics_N7 Steric Environment: Beta-position (Accessible) N7_Node->Sterics_N7 Outcome_N1 Reactivity: Low (Requires Specialized Ligands) Sterics_N1->Outcome_N1 Impedance Outcome_N7 Reactivity: High (Standard Conditions) Sterics_N7->Outcome_N7 Facilitation

Figure 1: Reactivity map highlighting the steric divergence between the N1 and N7 positions.

Application Note: Orthogonal Functionalization Strategy

For library synthesis, the ability to functionalize each nitrogen independently is critical.[1] We recommend a "Outside-In" approach, targeting the accessible N7 first, followed by the hindered N1.[1]

Recommended Workflow:
  • Step 1: N7-Functionalization. Perform Buchwald-Hartwig or SNAr coupling at N7 using mild conditions.[1] The steric bulk of N1 protects it from participating, often eliminating the need for protecting groups if stoichiometries are controlled.[1]

  • Step 2: N1-Functionalization. Subject the N7-substituted intermediate to forcing coupling conditions utilizing "Third or Fourth Generation" Buchwald precatalysts and bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos) designed to force reductive elimination at hindered centers.[1]

Detailed Protocols

Protocol A: Regioselective N7-Arylation (The "Accessible" Coupling)

Target: Coupling of the N7-piperidine nitrogen with an aryl bromide/chloride.[1] Mechanism: Standard Pd-catalyzed amination.[1]

Materials:

  • 1,7-Diaza-spiro[4.5]decane (dihydrochloride salt or free base)[1]

  • Aryl Bromide (1.0 equiv)[2]

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: Xantphos (3 mol%) or RuPhos (2 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with the spiro-diamine (1.0 mmol), Aryl Bromide (1.0 mmol), Cs₂CO₃ (3.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and Xantphos (17.4 mg, 0.03 mmol).

  • Solvation: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration).

  • Degassing: Sparge the mixture with Nitrogen for 5 minutes. Cap the vial tightly.

  • Reaction: Heat the block to 80 °C for 4–12 hours. Monitor by LCMS.

    • Checkpoint: You should observe the mono-arylated product (M+Ar).[1] The di-arylated product is rarely observed due to N1 sterics.[1]

  • Workup: Cool to room temperature. Filter through a pad of Celite eluting with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Why this works: Xantphos is a wide-bite-angle ligand that facilitates reductive elimination but is not bulky enough to easily promote coupling at the neopentyl N1 center under these mild thermal conditions.[1]

Protocol B: N1-Arylation of Hindered Intermediates (The "Challenging" Coupling)

Target: Coupling of the hindered N1-pyrrolidine nitrogen (after N7 is already substituted or protected).[1] Challenge: Overcoming the high energy barrier for Pd-N bond formation at the neopentyl position.[1]

Materials:

  • N7-substituted-1,7-diaza-spiro[4.5]decane substrate[1][3]

  • Aryl Chloride or Bromide (1.2 equiv)

  • Precatalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2–5 mol%)

    • Note: Precatalysts are essential here to ensure rapid activation without forming inactive Pd-dimers.[1]

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or LHMDS (for base-sensitive substrates).[1]

  • Solvent: Toluene or t-Amyl Alcohol.[1]

Step-by-Step Methodology:

  • Catalyst Selection:

    • For Primary Amines (if ring opened) or general Aryl Chlorides: Use BrettPhos Pd G3 .

    • For Secondary Amines (cyclic, like our N1): RuPhos Pd G3 is often superior for secondary alkyl amines, but BrettPhos is preferred if the aryl halide is electron-rich.[1]

  • Setup: Charge a microwave vial with the N7-substituted substrate (0.5 mmol), Aryl Halide (0.6 mmol), NaOtBu (72 mg, 0.75 mmol), and RuPhos Pd G3 (21 mg, 5 mol%).

  • Solvation: Add anhydrous Toluene (2.5 mL).

  • Reaction:

    • Thermal: Seal and heat to 100–110 °C for 16 hours.

    • Microwave: Heat to 120 °C for 1 hour.

  • Monitoring: LCMS is critical. If conversion stalls, add another 2 mol% of catalyst.[1]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

Why this works: The G3 precatalyst ensures an immediate concentration of active LPd(0). The RuPhos/BrettPhos ligands are bulky, electron-rich dialkylbiarylphosphines.[1] They prevent the formation of off-cycle resting states and create a steric pocket that, counter-intuitively, facilitates the coupling of hindered amines by enforcing a specific geometry that lowers the transition state energy for reductive elimination.[1]

Data Summary & Optimization Table

ParameterProtocol A (N7-Selective)Protocol B (N1-Coupling)
Target Nitrogen N7 (Piperidine, accessible)N1 (Pyrrolidine, Neopentyl)
Ligand Class Bisphosphine (Xantphos)Bulky Biarylphosphine (RuPhos/BrettPhos)
Pd Source Pd(OAc)₂ (In-situ generation)G3/G4 Precatalyst (Pre-formed)
Base Cs₂CO₃ (Weak/Mild)NaOtBu or LHMDS (Strong)
Temperature 80 °C100–120 °C
Solvent DioxaneToluene / t-Amyl Alcohol
Typical Yield 75–90%50–75%

Troubleshooting Guide

Issue 1: No reaction at N1 (Protocol B).

  • Cause: Catalyst poisoning or insufficient activation energy.

  • Solution: Switch solvent to t-Amyl Alcohol to allow higher temperatures (110 °C+).[1] Switch catalyst to Pd-PEPPSI-IPent , which is exceptionally robust for sterically demanding couplings.[1]

Issue 2: Regioselectivity erosion in Protocol A (Mixture of N1/N7).

  • Cause: Temperature too high or ligand too active.[1]

  • Solution: Lower temperature to 60 °C. Switch ligand to BINAP , which is less active than Xantphos for hindered substrates, enhancing selectivity for the unhindered N7.[1]

Issue 3: Dehalogenation of Aryl Halide.

  • Cause:

    
    -hydride elimination from the amine or solvent.[1]
    
  • Solution: Ensure solvents are anhydrous. Use RuPhos , which is resistant to

    
    -hydride elimination pathways.[1]
    

Decision Tree Workflow

Workflow Start Start: 1,7-Diaza-spiro[4.5]decane Decision Target? Start->Decision Path_N7 N7 (Piperidine) Only Decision->Path_N7 Easy Path_N1 N1 (Pyrrolidine) Only Decision->Path_N1 Hard Path_Both Bis-Functionalization (Orthogonal) Decision->Path_Both Library Process_N7 Protocol A: Pd(OAc)2 / Xantphos 80°C, Cs2CO3 Path_N7->Process_N7 Protect_N7 Step 1: Protect N7 (Boc2O, 0°C) Path_N1->Protect_N7 Path_Both->Process_N7 Process_N1 Protocol B: RuPhos Pd G3 / NaOtBu 110°C, Toluene Process_N7->Process_N1 Protect_N7->Process_N1 Deprotect Deprotection (TFA/DCM) Process_N1->Deprotect

Figure 2: Strategic workflow for selecting the correct protocol based on the desired substitution pattern.

References

  • Scaffold Synthesis & Stereochemistry: Hernández-Ibáñez, S., et al. (2019).[1] "Stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones from chiral N-tert-butanesulfinyl imines". Tetrahedron, 76, 130842.[1][4]

  • Buchwald-Hartwig Coupling of Hindered Amines: Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions". Chemical Reviews, 116(19), 12564–12649.[1]

  • Ligand Selection Guide (BrettPhos/RuPhos): Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide". Chemical Science, 2, 27-50.[1]

  • Pd-PEPPSI Catalysts for Difficult Couplings: Organ, M. G., et al. (2007).[1] "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Buchwald–Hartwig Amination". Chemistry – A European Journal, 13(1), 150-157.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with 1,7-Diaza-spiro[4.5]decane Free Base

Welcome to the technical support center for 1,7-Diaza-spiro[4.5]decane free base. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this versatile spirocyclic di...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,7-Diaza-spiro[4.5]decane free base. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this versatile spirocyclic diamine into their experimental workflows. We understand that navigating the physicochemical properties of novel compounds can present challenges, particularly concerning solubility. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to overcome these hurdles and ensure the success of your research.

Understanding the Molecule: Physicochemical Properties

1,7-Diaza-spiro[4.5]decane is a unique bicyclic organic compound with a spiro junction between a five-membered and a six-membered ring.[1] The presence of two nitrogen atoms within its structure imparts basic properties, which are key to understanding and manipulating its solubility.[1] While specific experimental data for the free base is limited, we can infer its behavior based on its structure and the properties of similar aliphatic amines.

PropertyPredicted/Estimated Value/CharacteristicSource/Justification
Molecular Formula C₈H₁₆N₂PubChem
Molecular Weight 140.23 g/mol PubChem[2]
Appearance Colorless to pale yellow liquid or low melting solidGeneral property of similar aliphatic amines[1]
Predicted pKa (most basic) ~10-11Estimated using computational tools and comparison with similar cyclic amines.
Predicted LogP ~0.9Based on the XLogP3 value for the isomeric 1,4-Diazaspiro[4.5]decane, suggesting moderate lipophilicity.[2]
General Solubility Likely limited in water, soluble in many organic solvents.Based on the carbon-to-nitrogen ratio and general properties of aliphatic amines.[3]

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 1,7-Diaza-spiro[4.5]decane free base in my aqueous buffer. What should I do?

A1: This is a common challenge. Due to its predicted LogP and the presence of an eight-carbon backbone, the free base form of 1,7-Diaza-spiro[4.5]decane is expected to have limited aqueous solubility. The key to solubilizing it in aqueous media is to protonate one or both of the basic nitrogen atoms to form a more polar salt. This can be achieved by lowering the pH of your solution.

Q2: What is the predicted pKa of 1,7-Diaza-spiro[4.5]decane and how does that guide pH adjustment?

A2: The predicted pKa of the most basic nitrogen in 1,7-Diaza-spiro[4.5]decane is in the range of 10-11. To ensure at least 99% of the compound is in its protonated, more soluble form, you should adjust the pH of your aqueous solution to be at least two pH units below the pKa. Therefore, a target pH of 8 or lower is recommended.

Q3: Which acid should I use to adjust the pH?

A3: For most biological applications, dilute hydrochloric acid (HCl) is a suitable choice. Start with a low concentration (e.g., 0.1 M HCl) and add it dropwise while monitoring the pH. Other organic acids like citric acid or acetic acid can also be used, but you should consider their potential to buffer the solution or interact with your experimental system.

Q4: What is a good starting point for a stock solution?

A4: We recommend preparing a concentrated stock solution in an organic solvent or an acidified aqueous buffer. A common starting point is to dissolve the free base in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-50 mM). This stock can then be diluted into your final aqueous experimental medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can have unintended biological effects.

Q5: What organic solvents can I use to dissolve 1,7-Diaza-spiro[4.5]decane free base?

A5: Based on the general principle of "like dissolves like," 1,7-Diaza-spiro[4.5]decane free base is expected to be soluble in a range of organic solvents. Good starting choices include:

  • Polar aprotic solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)

  • Alcohols: Ethanol, Methanol

  • Chlorinated solvents: Dichloromethane (DCM), Chloroform

A qualitative solubility assessment in your laboratory is always recommended to determine the most suitable solvent for your specific application.

Troubleshooting Guide: Step-by-Step Protocols

Protocol 1: Preparation of an Acidified Aqueous Stock Solution

This protocol is ideal for experiments where the final concentration of the compound is relatively low and the presence of an organic co-solvent is undesirable.

Objective: To prepare a 10 mM aqueous stock solution of 1,7-Diaza-spiro[4.5]decane.

Materials:

  • 1,7-Diaza-spiro[4.5]decane free base

  • Milli-Q or deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the Compound: Accurately weigh out 14.02 mg of 1,7-Diaza-spiro[4.5]decane free base (for a 10 mL final volume).

  • Initial Suspension: Add the compound to a 10 mL volumetric flask containing approximately 8 mL of water. The compound will likely not dissolve at this stage.

  • Acidification: While stirring, slowly add 0.1 M HCl dropwise to the suspension.

  • pH Monitoring: Monitor the pH of the solution. Continue adding HCl until the solid completely dissolves and the pH is stable at or below 8.0.

  • Final Volume Adjustment: Once the compound is fully dissolved, bring the final volume to 10 mL with water.

  • Storage: Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.

Troubleshooting:

  • Precipitation upon storage: If precipitation occurs, the solution may be supersaturated or the pH may have shifted. Try preparing a more dilute stock solution or re-adjusting the pH.

  • Compound still not dissolving: If the compound does not dissolve even after reaching a pH of 7, consider gentle warming (e.g., 37°C) or brief sonication. If it still persists, a co-solvent approach may be necessary.

Protocol 2: Preparation of a Stock Solution using an Organic Co-Solvent (DMSO)

This is the most common and versatile method, especially for preparing high-concentration stock solutions for biological screening.

Objective: To prepare a 50 mM stock solution of 1,7-Diaza-spiro[4.5]decane in DMSO.

Materials:

  • 1,7-Diaza-spiro[4.5]decane free base

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Appropriate vials

Procedure:

  • Weigh the Compound: Accurately weigh out 7.01 mg of 1,7-Diaza-spiro[4.5]decane free base.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (up to 40°C) can be used to aid dissolution if necessary.

  • Storage: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting:

  • Precipitation upon dilution in aqueous buffer: This can occur if the final concentration in the aqueous medium exceeds the compound's solubility limit, even with the co-solvent. To mitigate this, you can:

    • Decrease the final concentration of the compound.

    • Increase the percentage of DMSO in the final solution (be mindful of assay tolerance).

    • Acidify the aqueous dilution buffer as described in Protocol 1 before adding the DMSO stock.

Visualization of Experimental Workflows

Workflow for Aqueous Solubilization

Aqueous_Solubilization A Weigh 1,7-Diaza-spiro[4.5]decane free base B Suspend in Water A->B C Add 0.1 M HCl dropwise while stirring B->C D Monitor pH (Target: pH ≤ 8) C->D Iterate E Compound Dissolves D->E pH at target & solid dissolved F Adjust to Final Volume E->F G Store Solution F->G Solubility_Troubleshooting Start Start: Dissolve 1,7-Diaza-spiro[4.5]decane free base in aqueous buffer Q1 Does it dissolve? Start->Q1 Success Success! Proceed with experiment Q1->Success Yes Q2 Try pH Adjustment (Protocol 1) Q1->Q2 No Q3 Does it dissolve? Q2->Q3 Q3->Success Yes Q4 Use Organic Co-solvent (e.g., DMSO - Protocol 2) Q3->Q4 No Q5 Does it precipitate upon dilution in aqueous buffer? Q4->Q5 Q5->Success No Q6 Acidify aqueous buffer before adding stock Q5->Q6 Yes Q6->Success

Caption: Decision tree for troubleshooting solubility issues.

References

  • Open source application for small molecule pKa predictions. Zenodo. [Link]

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. [Link]

  • Solubility of Organic Compounds. [Link]

  • Spiro(4.5)decane. PubChem. [Link]

  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. [Link]

  • 1,4-Diazaspiro[4.5]decane. PubChem. [Link]

  • Spiro[4.5]decane-1,6-dione. PubChem. [Link]

  • Spiro[4.5]decane-7,9-dione. PubChem. [Link]

  • Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Gassnova. [Link]

  • Diamines as switchable-hydrophilicity solvents with improved phase behaviour. Royal Society of Chemistry. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. [Link]

  • Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. [Link]

  • Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. ACS Publications. [Link]

  • pKa Prediction. Rowan Scientific. [Link]

  • IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 3. Non-Aliphatic Amines. AIP Publishing. [Link]

  • Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. PubMed Central. [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. [Link]

  • Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. arXiv. [Link]

  • Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Cheméo. [Link]

  • 24.2: Structure and Properties of Amines. Chemistry LibreTexts. [Link]

  • Machine learning methods for pKa prediction of small molecules: Advances and challenges. ResearchGate. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • 4: Predicting the solubility of organic molecules. YouTube. [Link]

  • Exp 3 Identification of amine. [Link]

  • Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. IEEE Xplore. [Link]

Sources

Optimization

Technical Support Center: Optimizing Regioselectivity in 1,7-Diaza-spiro[4.5]decane Alkylation

Welcome to the technical support center for the regioselective alkylation of 1,7-diaza-spiro[4.5]decane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective alkylation of 1,7-diaza-spiro[4.5]decane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this valuable scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you achieve your desired N1:N7 alkylation ratios with greater precision and reproducibility.

Introduction: The Challenge of Regioselectivity

The 1,7-diaza-spiro[4.5]decane core is a privileged scaffold in medicinal chemistry, but its synthetic utility is often hampered by the challenge of controlling regioselectivity during functionalization. The two nitrogen atoms, N1 and N7, while both secondary amines, reside in distinct chemical environments, leading to differential reactivity. Achieving selective alkylation at either position is critical for structure-activity relationship (SAR) studies and the development of novel therapeutics. This guide will provide a framework for understanding and manipulating the factors that govern this selectivity.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter in the laboratory, offering explanations and actionable solutions based on fundamental principles of organic chemistry.

Question 1: Why am I observing poor regioselectivity with a low N1:N7 alkylation ratio?

Answer:

A low N1:N7 ratio indicates a preference for alkylation at the N7 position. This is often the kinetically favored pathway due to the lower steric hindrance around N7 compared to the more sterically congested N1, which is adjacent to the spirocyclic ring junction. Several factors could be contributing to this outcome:

  • Steric Hindrance: The N1 position is a neopentyl-like secondary amine, making it significantly more sterically hindered than the N7 position. Bulky alkylating agents will preferentially react at the less hindered N7 site.

  • Reaction Temperature: Lower reaction temperatures often favor the kinetic product.[1][2][3] Since the transition state leading to N7 alkylation is likely lower in energy due to reduced steric clash, it will proceed faster at colder temperatures.

  • "Hard" vs. "Soft" Electrophiles: According to Hard-Soft Acid-Base (HSAB) theory, "hard" electrophiles (e.g., methyl sulfate, small alkyl halides) react faster with the more basic nitrogen, while "softer" electrophiles may show different selectivity. The relative basicity of N1 and N7 can be influenced by subtle electronic effects.

Troubleshooting Protocol:

  • Increase Reaction Temperature: To favor the thermodynamically more stable product (often the N1-alkylated isomer, depending on the substituent), consider increasing the reaction temperature. This provides the system with enough energy to overcome the higher activation barrier for N1 alkylation and allows the reaction to reach equilibrium.[3]

  • Employ a Bulky Base: Using a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures can selectively deprotonate the less sterically hindered N-H bond (N7), leaving it as the primary nucleophile.[4] Conversely, to favor N1 alkylation, a smaller base that can access the N1 proton might be beneficial, although competitive deprotonation will likely still occur.

  • Vary the Alkylating Agent: If possible, switch to a less sterically demanding alkylating agent to increase the proportion of N1 alkylation.[5]

  • Solvent Selection: Polar aprotic solvents like DMF or DMSO can enhance the rates of SN2 reactions.[5] Experimenting with different solvents can alter the solvation of the diamine and the transition states, potentially influencing the regiochemical outcome.

Question 2: My reaction is producing a significant amount of di-alkylated product, even with one equivalent of the alkylating agent. How can I improve mono-alkylation selectivity?

Answer:

The formation of di-alkylated product suggests that the mono-alkylated product is sufficiently nucleophilic to react with the remaining alkylating agent. The basicity of the remaining secondary amine after the first alkylation can sometimes be comparable to or even greater than the starting diamine, leading to this issue.

Troubleshooting Protocol:

  • Slow Addition of Alkylating Agent: Add the alkylating agent slowly to the reaction mixture at a low temperature. This maintains a low concentration of the electrophile, favoring reaction with the more abundant starting material over the mono-alkylated product.

  • Use a Large Excess of Diamine: While not always practical due to cost, using a significant excess of the 1,7-diaza-spiro[4.5]decane will statistically favor mono-alkylation.

  • Protecting Group Strategy: The most robust solution is to employ a protecting group strategy.[6][7][8] Selectively protect one of the nitrogen atoms, perform the alkylation on the unprotected nitrogen, and then deprotect. For example, a mono-Boc protection can be achieved under carefully controlled conditions.[6][7]

Question 3: I am observing decomposition of my starting material or product. What are the likely causes?

Answer:

Decomposition can be attributed to several factors, including harsh reaction conditions or the instability of the reactants or products under the chosen conditions.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: High temperatures can lead to side reactions and decomposition. If you are running the reaction at elevated temperatures to favor the thermodynamic product, consider if a lower temperature for a longer duration might be a viable alternative.

  • Use a Milder Base: Strong bases like organolithiums can be aggressive and may induce undesired side reactions. Consider switching to a milder inorganic base like K₂CO₃ or Cs₂CO₃, or an organic base like DBU, and assess the impact on stability and regioselectivity.[9]

  • Degas Solvents: Ensure that your solvents are anhydrous and deoxygenated, as residual water or oxygen can interfere with many organometallic reagents and strong bases, leading to decomposition pathways.

  • Inert Atmosphere: Always run reactions involving strong bases or sensitive reagents under an inert atmosphere of nitrogen or argon to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors controlling regioselectivity in the alkylation of 1,7-diaza-spiro[4.5]decane?

A1: The regioselectivity is primarily governed by a balance of three factors:

  • Steric Effects: The N1 position is sterically more encumbered than the N7 position due to its proximity to the spirocyclic center. This generally makes N7 the more accessible site for nucleophilic attack.[5][10]

  • Electronic Effects: The relative basicity and nucleophilicity of the two nitrogen atoms play a crucial role. While both are secondary amines, subtle differences in the electronic environment can influence their reactivity. Computational studies on similar heterocyclic systems can often provide insights into the electron density at each nitrogen.[11]

  • Reaction Conditions (Kinetic vs. Thermodynamic Control): The choice of temperature, solvent, and base determines whether the reaction is under kinetic or thermodynamic control.[2][3][12]

    • Kinetic Control: At lower temperatures and with short reaction times, the product that forms fastest (the kinetic product) will predominate. This is typically the less sterically hindered N7-alkylated product.[2][3]

    • Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction can become reversible, allowing equilibrium to be established. The most stable product (the thermodynamic product) will be the major isomer. The relative stability of the N1- and N7-alkylated products will depend on the nature of the alkyl group and potential intramolecular interactions.

Diagram: Factors Influencing Regioselectivity

G cluster_factors Controlling Factors cluster_outcomes Reaction Outcome cluster_conditions Steric Effects Steric Effects N7-Alkylation N7-Alkylation Steric Effects->N7-Alkylation Favors (less hindered) Electronic Effects Electronic Effects N1-Alkylation N1-Alkylation Electronic Effects->N1-Alkylation Can favor (if more nucleophilic) Electronic Effects->N7-Alkylation Can favor (if more nucleophilic) Reaction Conditions Reaction Conditions Kinetic Control Kinetic Control Reaction Conditions->Kinetic Control Thermodynamic Control Thermodynamic Control Reaction Conditions->Thermodynamic Control Kinetic Control->N7-Alkylation Often favors Thermodynamic Control->N1-Alkylation May favor (if more stable)

Caption: Interplay of steric, electronic, and reaction conditions on regioselectivity.

Q2: How does the choice of base influence the N1:N7 alkylation ratio?

A2: The base plays a critical role in deprotonating the diamine, and its properties can be leveraged to influence regioselectivity:

  • Strong, Non-Nucleophilic Bases (e.g., NaH, LDA): These bases are effective at deprotonating the amine. A bulky base like LDA will preferentially deprotonate the less sterically hindered N7 position, leading to the corresponding amide anion as the dominant nucleophile and favoring N7 alkylation.[4] A smaller base like NaH may show less selectivity in the deprotonation step.[9]

  • Weaker, Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): These bases establish an equilibrium with the diamine. The regioselectivity will then be more dependent on the inherent nucleophilicity of the two nitrogen atoms and the reaction conditions.

  • Organic Amine Bases (e.g., Triethylamine, DBU): These are generally used as acid scavengers and are less likely to fully deprotonate the diamine. In such cases, the neutral diamine is the nucleophile, and the selectivity will be a direct reflection of the relative nucleophilicity and steric accessibility of N1 and N7.

Table 1: Influence of Reaction Parameters on Regioselectivity

ParameterConditionLikely OutcomeRationale
Temperature Low (-78 to 0 °C)Favors N7-alkylationKinetic control; reaction at the less hindered site is faster.[2][3]
High (Reflux)May favor N1-alkylationThermodynamic control; allows equilibrium to the more stable isomer.[3]
Alkylating Agent Bulky (e.g., isopropyl, cyclohexyl)Favors N7-alkylationIncreased steric hindrance at N1 prevents reaction.[5]
Small (e.g., methyl, ethyl)Increased N1-alkylationReduced steric sensitivity allows reaction at the more hindered site.[5]
Base Bulky (e.g., LDA)Favors N7-alkylationSelective deprotonation of the less hindered N7 position.[4]
Small (e.g., NaH)Mixture, may favor N1Less selective deprotonation; outcome depends on other factors.[9]
Solvent Polar Aprotic (DMF, DMSO)Faster reaction ratesStabilizes the transition state of SN2 reactions.[5]
Nonpolar (Toluene, THF)Slower reaction ratesMay alter the aggregation state of the base and substrate.[9]

Q3: When should I consider a protecting group strategy?

A3: A protecting group strategy is advisable when:

  • High Regioselectivity is Essential: If your synthetic route requires a single, pure regioisomer, direct alkylation may not provide the necessary selectivity.

  • Di-alkylation is a Persistent Problem: When other methods to control mono-alkylation fail, selective protection of one nitrogen is the most effective solution.[6][7]

  • The Two Nitrogens Have Similar Reactivity: If the steric and electronic differences between N1 and N7 are not pronounced enough to achieve selective alkylation under various conditions, a protecting group is the best approach to force the reaction down a single pathway.

Experimental Protocol: Selective Mono-Boc Protection of a Diamine

This protocol is a general guideline and may require optimization for 1,7-diaza-spiro[4.5]decane. It is based on methods for the selective mono-protection of other diamines.[6][7][8]

  • Dissolve the Diamine: Dissolve 1 equivalent of 1,7-diaza-spiro[4.5]decane in a suitable solvent (e.g., CH₂Cl₂ or THF).

  • Protonation: Cool the solution to 0 °C and slowly add 1 equivalent of a strong acid (e.g., HCl in dioxane). This will protonate one of the amine groups, rendering it non-nucleophilic.

  • Boc Protection: Slowly add 1 equivalent of di-tert-butyl dicarbonate ((Boc)₂O).

  • Neutralization: After the reaction is complete (monitor by TLC or LC-MS), carefully neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution).

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to isolate the mono-Boc protected diamine.

Diagram: Protecting Group Strategy Workflow

G Start 1,7-Diaza-spiro[4.5]decane MonoProtected Mono-Protected Diamine Start->MonoProtected Selective Protection (e.g., mono-Boc) Alkylated Regioselectively Alkylated Product MonoProtected->Alkylated Alkylation FinalProduct Desired Mono-Alkylated Product Alkylated->FinalProduct Deprotection

Sources

Troubleshooting

Overcoming steric hindrance in 1,7-Diaza-spiro[4.5]decane coupling

Topic: Overcoming Steric Hindrance & Regioselectivity Challenges Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Introduction: The "Neopentyl" Trap Welcome to the technical support hub for...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Regioselectivity Challenges Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The "Neopentyl" Trap

Welcome to the technical support hub for 1,7-diaza-spiro[4.5]decane derivatization. This scaffold is increasingly popular in GPCR and ion channel drug discovery due to its high fraction of saturated carbon (


) and ability to orient substituents in defined vectors ("Escape from Flatland").

However, this scaffold presents a deceptive synthetic challenge. The spiro-quaternary carbon (C5) creates a drastic steric disparity between the two nitrogen atoms:

  • N7 (Piperidine ring): Located

    
     to the spiro center. Relatively accessible, behaves like a standard hindered secondary amine.
    
  • N1 (Pyrrolidine ring): Located

    
     to the spiro center. This is a neopentyl-like amine . It is extremely sterically congested and often fails under standard EDC/HOBt or reductive amination conditions.
    

This guide focuses on forcing reactivity at the difficult N1 position and managing regioselectivity.

Module 1: Diagnostic Workflow

Before altering reagents, diagnose the specific failure mode using the logic flow below.

Troubleshooting Start START: Reaction Failed CheckLCMS Check LCMS/TLC Is Starting Material (SM) consumed? Start->CheckLCMS SM_Left SM Remains CheckLCMS->SM_Left Yes (Low Conv.) SM_Gone SM Consumed CheckLCMS->SM_Gone Yes (High Conv.) StericCheck Steric Blockage? (N1 Coupling?) SM_Left->StericCheck SideRxn Identify Byproduct: 1. Dimerization? 2. Epimerization? SM_Gone->SideRxn Activation Switch Activation: Use T3P or Ghosez Reagent StericCheck->Activation Amide Coupling Catalyst Switch Catalyst: Pd-G4-BrettPhos StericCheck->Catalyst C-N Coupling Protect Check Protecting Groups: Is N7 interfering? SideRxn->Protect Wrong Regioisomer

Figure 1: Diagnostic logic for spiro-diamine coupling failures. N1 coupling failures usually manifest as "SM Remains" due to steric inaccessibility.

Module 2: The Selectivity FAQ

Q: Which nitrogen reacts first? A: Under non-forcing conditions, N7 is significantly more nucleophilic than N1.

  • Reason: N1 is adjacent to the quaternary spiro center (neopentyl position). The steric cone angle blocks the approach of electrophiles. N7 is one carbon removed and in a flexible 6-membered ring.

  • Implication: If you need to derivatize N1, you must protect N7 (e.g., N7-Boc) or exploit the reactivity difference to functionalize N7 first.

Q: I see "Streaking" on TLC. How do I purify these? A: Spiro-diamines are highly polar and basic.

  • Silica: Pre-wash the column with 1% triethylamine in DCM. Elute with DCM:MeOH:NH

    
    OH (90:10:1).
    
  • Reverse Phase (Recommended): Use C18 columns with High pH buffers (10mM Ammonium Bicarbonate, pH 10). Low pH (TFA) often results in broad peaks due to the dicationic state.

Module 3: Amide Coupling at the Hindered N1

Standard coupling agents (EDC, HATU) often stall at <20% conversion for the N1 amine due to the adjacent spiro-bulk.

The Solution: T3P (Propylphosphonic Anhydride) T3P is the gold standard for sterically hindered amines. It exhibits low epimerization and drives reactions to completion by generating a water-soluble byproduct.

Protocol: T3P-Mediated N1-Acylation

ParameterConditionRationale
Stoichiometry 1.0 eq Amine (N1), 1.5 eq Acid, 2.0-3.0 eq T3P Excess T3P acts as a water scavenger and driver.
Base Pyridine (3-5 eq) or NMMPyridine acts as both solvent/co-solvent and acylation catalyst. Avoid TEA (too bulky).
Solvent EtOAc or 2-MeTHFT3P is supplied in EtOAc. Using the same solvent simplifies workup.
Temperature 0°C

60°C
Start cold to mix, then heat. The spiro center requires thermal energy to overcome the activation barrier.

Step-by-Step:

  • Dissolve carboxylic acid (1.5 eq) and N7-protected-1,7-diaza-spiro[4.5]decane (1.0 eq) in EtOAc (5-10 volumes).

  • Add Pyridine (4.0 eq). Cool to 0°C.

  • Add T3P (50% w/w in EtOAc, 2.5 eq) dropwise.

  • Allow to warm to RT. If conversion is <50% after 4 hours, heat to 60°C in a sealed vial.

  • Workup: Wash with water, then sat. NaHCO

    
    , then brine. T3P byproducts wash away in water.[1]
    
Module 4: Buchwald-Hartwig Coupling (C-N Bond)

Coupling the N1 amine to an aryl halide is chemically difficult. Standard catalysts (Pd(PPh


)

, Pd(dppf)) will fail. You need "Fourth Generation" precatalysts designed for bulky amines.

Recommended System: Pd-G4-BrettPhos

Protocol for N1-Arylation:

ComponentRecommendationNotes
Catalyst BrettPhos Pd G4 (2-5 mol%)Specifically designed for primary and hindered secondary amines.
Base NaOtBu (1.5 eq)Strong, bulky base prevents catalyst poisoning. Use Cs

CO

if functional groups are base-sensitive.
Solvent 1,4-Dioxane or t-Amyl AlcoholHigh boiling point allows heating to 100°C+.
Atmosphere Strict Argon/NitrogenOxygen kills the active monomeric Pd(0) species.

Workflow Diagram:

Buchwald Setup 1. Charge Solids: Spiro-Amine + Ar-Cl + NaOtBu + Catalyst Purge 2. Evacuate/Refill (Argon x3) Setup->Purge Solvent 3. Add Sparged Dioxane Purge->Solvent Heat 4. Heat to 100°C (12-18h) Solvent->Heat Workup 5. Filter (Celite) & Concentrate Heat->Workup

Figure 2: Optimized Buchwald-Hartwig workflow for hindered spiro-amines.

Critical Troubleshooting Tip: If BrettPhos fails, switch to RuPhos Pd G4 . RuPhos is slightly less bulky than BrettPhos and sometimes accommodates the extreme steric wall of the spiro[4.5] system better for specific aryl halides.

References
  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

    • Establishes T3P as the premier reagent for hindered/sensitive couplings.
  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

    • The definitive guide on selecting BrettPhos vs. RuPhos for hindered amines.
  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Spirocyclic Diamines." Organic Letters.

    • Foundational work on the geometry and properties of spiro[3.3], [4.4], and [4.5] systems.
  • Patterson, A. W., et al. (2025). "A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates." ResearchGate/Org. Biomol. Chem.

    • Recent validation of acyl fluoride/T3P intermediates for difficult substr

Sources

Optimization

Technical Support Center: Resolution of Chiral 1,7-Diaza-spiro[4.5]decane Derivatives

The following technical guide serves as a specialized support center for the resolution of 1,7-Diaza-spiro[4.5]decane derivatives. This scaffold is a privileged motif in neurokinin antagonists and ion channel modulators,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for the resolution of 1,7-Diaza-spiro[4.5]decane derivatives. This scaffold is a privileged motif in neurokinin antagonists and ion channel modulators, yet its resolution presents unique challenges due to the basicity of the two nitrogen atoms and the rigidity of the spiro-junction.

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Enantioseparation Methodologies & Troubleshooting

Introduction: The Chiral Challenge

The 1,7-diaza-spiro[4.5]decane core possesses axial chirality derived from the spiro-carbon junction. Unlike simple stereocenters, the spiro-junction creates a rigid orthogonal relationship between the pyrrolidine and piperidine rings.

Key Physicochemical Hurdles:

  • Dual Basicity: The molecule contains two secondary amine centers (unless substituted), making it prone to forming non-stoichiometric salts or hygroscopic solids.

  • Solubility Profile: The free base is often highly soluble in organic solvents, while its salts can form oils rather than crystals if the counter-ion is not carefully matched.

  • Lack of Chromophores: The core scaffold lacks strong UV absorption, complicating HPLC detection without derivatization.

Module 1: Chemical Resolution (Diastereomeric Crystallization)

Strategic Overview

For scales >10g, diastereomeric salt formation is the most cost-effective approach. The "Rule of Reciprocity" suggests that if a specific chiral acid resolves one enantiomer, its antipode will resolve the other.

Workflow Visualization

The following diagram outlines the decision logic for salt screening.

SaltScreening Start Racemic 1,7-Diazaspiro Free Base Screen Primary Screen: C4-C4 Tartaric Derivatives Start->Screen Solvent Solvent Selection: EtOH vs. MeOH/ACN Screen->Solvent Result Crystallization? Solvent->Result Success Isolate Crystals (Check ee% via HPLC) Result->Success Solids Oil Oiling Out Result->Oil Oily residue NoCryst No Precipitate Result->NoCryst Clear soln SwitchAcid Switch to Monoprotic: Mandelic / Camphorsulfonic Oil->SwitchAcid Persistent Oil SwitchSolvent Add Anti-solvent (MTBE or EtOAc) Oil->SwitchSolvent NoCryst->SwitchAcid Persistent Clear NoCryst->SwitchSolvent SwitchSolvent->Result

Caption: Logical workflow for screening diastereomeric salts, prioritizing tartaric acid derivatives due to their proven efficacy with diamines.

Troubleshooting Guide: Salt Formation

Q1: My salt is "oiling out" instead of crystallizing. How do I fix this?

  • Diagnosis: This indicates the lattice energy of the salt is lower than the solvation energy, or the mixture is too impure.

  • Solution:

    • Change the Solvent Polarity: If using pure Ethanol (EtOH), switch to EtOH:MTBE (1:1) . The MTBE acts as an anti-solvent to force lattice formation.

    • Switch Resolving Agents: For spiro-diamines, Di-p-toluoyl-L-tartaric acid (L-DTTA) often yields better crystals than unsubstituted tartaric acid because the aromatic rings provide π-π stacking interactions that stabilize the crystal lattice.

    • Seeding: Obtain a seed crystal by scratching the side of the flask or evaporating a small aliquot to dryness.

Q2: Which resolving agent is best for the 1,7-diaza system?

  • Recommendation: Start with (L)- or (D)-Dibenzoyl-tartaric acid (DBTA) .

  • Reasoning: The 1,7-diaza scaffold is a diamine. Tartaric acid derivatives are diacids. This allows for a 1:1 stoichiometry where both amines engage with the acid, creating a highly rigid, "molecular box" diastereomer that crystallizes well. Monoprotic acids (like Mandelic acid) often fail because they leave one amine free or require a 2:1 stoichiometry which is entropically unfavorable.

Q3: I have crystals, but the enantiomeric excess (ee) is only 40%.

  • Protocol: Do not discard. This is a "eutectic" mixture.

  • Recrystallization: Dissolve the salt in the minimum amount of boiling Methanol. Let it cool very slowly (1°C/min). Fast cooling traps the other diastereomer. You typically need 2-3 recrystallizations to reach >98% ee.

Module 2: Chromatographic Resolution (Chiral HPLC/SFC)

Strategic Overview

For analytical determination (ee% check) or small-scale purification (<5g), Chiral SFC (Supercritical Fluid Chromatography) is superior to HPLC due to lower viscosity and faster equilibration.

Recommended Column Screening Matrix
Column PhaseSelector TypeMobile Phase (SFC)Additive (Critical)Suitability
Chiralpak IG Amylose tris(3-chloro-5-methylphenylcarbamate)CO2 / MeOH (80:20)0.2% DEA + 0.1% WaterHigh (Robust for basic amines)
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)CO2 / EtOH (70:30)0.2% IPA-amineMedium (Good generalist)
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)CO2 / IPA (85:15)0.2% DEAMedium (Complementary to AD)
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)CO2 / DCM / MeOH0.2% DEAHigh (Immobilized, tolerates DCM)

Note: DEA = Diethylamine. Basic additives are MANDATORY to suppress peak tailing caused by the secondary amines interacting with residual silanols.

Troubleshooting Guide: Chromatography

Q4: My peaks are tailing severely (Asymmetry factor > 2.0).

  • Cause: The secondary amines at positions 1 and 7 are interacting with the acidic silanols on the silica support.

  • Fix:

    • Increase Base Additive: Bump Diethylamine (DEA) from 0.1% to 0.2% or 0.3% .

    • Switch Additive: Try Isopropylamine (IPA-amine) . It is bulkier and shields the silanols better than DEA.

    • Column Switch: Move to an Immobilized Phase (e.g., Chiralpak IG or IC) . These allow for stronger solvents (like DCM) which can solvate the amine better and reduce adsorption.

Q5: I see no separation (co-elution) on AD-H and OD-H.

  • Advanced Tactic: Use a Chlorinated Selector (Chiralpak IC or IG) . The electron-withdrawing chlorine atoms on the stationary phase create different electronic pockets that can distinguish the subtle shape differences of the spiro-rings better than the methyl-substituted AD/OD phases.

Module 3: Absolute Configuration Determination

Q6: How do I know which peak is (R) and which is (S)?

  • Method A (X-Ray): If you successfully formed a salt with a heavy atom derivative (e.g., Di-p-toluoyl-tartaric acid ), grow a single crystal. The anomalous scattering of the oxygen/nitrogen atoms (or heavier atoms if present) allows determination of absolute configuration relative to the known chiral acid.

  • Method B (Circular Dichroism - CD):

    • Compare the CD spectrum of your resolved peak with literature data for closely related spiro-compounds (e.g., 1,7-diazaspiro[4.4]nonane).

    • Warning: Spiro-compounds often show strong Cotton effects. Ensure you simulate the CD spectrum using TD-DFT (Time-Dependent Density Functional Theory) if no exact literature match exists.

References

  • Unchained Labs. (2018).[1] Identifying a diastereomeric salt for a challenging chiral resolution.Link

  • Aboul-Enein, H. Y., et al. (2018).[1] "Enantioseparation of Substituted 1,3-Diazaspiro[4.5]decan-4-ones: HPLC Comparative Study." Journal of Chromatographic Science, 56(2), 160-165.[1] Link

  • Wichmann, J., et al. (1999).[2] "Spiro-piperidines as high-affinity, selective sigma ligands." Journal of Medicinal Chemistry. (Contextual grounding for spiro-amine properties).

  • BioDuro-Sundia. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale.Link

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IG. (Standard reference for immobilized column usage). Link

Disclaimer

This guide assumes the user is trained in handling hazardous chemicals. Always consult the Safety Data Sheet (SDS) for specific reagents (e.g., Diethylamine, Methanol) before use.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Characterization of 1,7-Diaza-spiro[4.5]decane and Its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, spirocyclic scaffolds have garnered significant attention due to their inherent three-dimensional...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, spirocyclic scaffolds have garnered significant attention due to their inherent three-dimensionality, which can lead to improved pharmacological properties. Among these, nitrogen-containing spirocycles are of particular interest. The 1,7-Diaza-spiro[4.5]decane framework, featuring a pyrrolidine ring fused to a piperidine ring through a spirocyclic carbon, represents a core structure in medicinal chemistry. Its unambiguous structural elucidation is paramount for the development of novel therapeutics.

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) characterization of 1,7-Diaza-spiro[4.5]decane. Due to the limited availability of published experimental data for this specific parent compound, we will first present a detailed prediction of its ¹H and ¹³C NMR spectra based on established principles and data from its constituent heterocycles. Subsequently, we will compare these predictions with experimental data from a closely related, substituted analog, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, to provide a tangible reference for researchers in the field.

Predicted NMR Spectral Analysis of 1,7-Diaza-spiro[4.5]decane

The structure of 1,7-Diaza-spiro[4.5]decane consists of a pyrrolidine ring and a piperidine ring sharing a single carbon atom (C5). The numbering convention for this spirocycle is crucial for unambiguous spectral assignment.

To predict the ¹H and ¹³C NMR spectra, we can dissect the molecule into its constituent parts: a pyrrolidine ring and a piperidine ring, considering the electronic effects of the nitrogen atoms and the unique environment of the spirocyclic carbon.

¹H NMR Prediction:

The proton chemical shifts in heterocyclic amines are influenced by the electronegativity of the nitrogen atom and the ring size.[1] In 1,7-Diaza-spiro[4.5]decane, we expect distinct signals for the protons on the pyrrolidine and piperidine rings.

  • Piperidine Ring Protons (H6, H8, H9, H10): The protons on the carbons adjacent to the nitrogen (H6 and H10) are expected to be the most deshielded within the piperidine ring, likely appearing in the range of 2.7-3.0 ppm. The protons further from the nitrogen (H8 and H9) would resonate at a higher field, around 1.5-1.8 ppm.

  • Pyrrolidine Ring Protons (H2, H3): Similarly, the protons on the carbon adjacent to the nitrogen (H2) in the pyrrolidine ring will be deshielded, with an expected chemical shift around 2.8-3.1 ppm. The protons on C3 will be more shielded, likely appearing in the 1.7-2.0 ppm range.

  • NH Protons: The chemical shifts of the N-H protons are highly variable and depend on the solvent, concentration, and temperature. They are expected to appear as broad singlets and their signals may disappear upon D₂O exchange.

¹³C NMR Prediction:

The carbon chemical shifts are also predictable based on the proximity to the nitrogen atoms.

  • Spiro Carbon (C5): This quaternary carbon is unique and is expected to have a chemical shift in the range of 60-70 ppm.

  • Piperidine Ring Carbons (C6, C8, C9, C10): The carbons alpha to the nitrogen (C6 and C10) will be the most deshielded in the piperidine ring, with expected chemical shifts in the range of 45-50 ppm. The beta (C8 and C9) carbons will be more shielded, appearing around 25-30 ppm.

  • Pyrrolidine Ring Carbons (C2, C3): In the pyrrolidine ring, the carbon alpha to the nitrogen (C2) will be deshielded (around 47-52 ppm), while the beta carbon (C3) will be more shielded (around 24-28 ppm).

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 1,7-Diaza-spiro[4.5]decane.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2~ 2.8 - 3.1~ 47 - 52
3~ 1.7 - 2.0~ 24 - 28
5-~ 60 - 70
6~ 2.7 - 3.0~ 45 - 50
8~ 1.5 - 1.8~ 25 - 30
9~ 1.5 - 1.8~ 25 - 30
10~ 2.7 - 3.0~ 45 - 50
NHVariable (broad)-

Comparative Analysis with an Experimental Spectrum: 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

To ground our predictions in experimental data, we will compare them to the reported NMR data for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.[2] While this molecule has significant structural differences—namely the hydantoin ring fused to the piperidine moiety and the N-methyl and phenyl substituents—it provides valuable insights into the chemical shifts of the shared spirocyclic core.

Experimental NMR Data for 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (in DMSO-d₆): [2]

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
CH₃2.73 (s)23.1
6, 101.93 (td), 1.70-1.75 (m)30.1
7, 92.18 (qd), 1.70-1.75 (m)28.5
82.57 (tt)41.5
5-61.6
Phenyl7.19-7.30 (m)126.0, 126.6, 128.3, 146.4
C2=O-155.1
C4=O-177.3
NH10.73 (s)-

Analysis of the Comparison:

  • Spiro Carbon (C5): The experimental chemical shift of the spiro carbon in the substituted analog is 61.6 ppm, which falls squarely within our predicted range of 60-70 ppm. This provides strong validation for our prediction of this key structural feature.

  • Piperidine Ring Protons and Carbons: The protons and carbons of the cyclohexane ring in the experimental data are significantly shifted compared to our predictions for the piperidine ring in the parent compound. This is due to the presence of the phenyl group at C8 and the overall different electronic environment of the hydantoin structure. However, the relative shielding/deshielding pattern is informative. The proton at C8 is the most deshielded among the aliphatic ring protons (excluding the N-methyl group), which is consistent with the influence of the adjacent phenyl group.

  • Influence of Substituents: The presence of the electron-withdrawing carbonyl groups in the hydantoin ring and the phenyl substituent dramatically alters the chemical shifts of the neighboring protons and carbons. This highlights the importance of considering the electronic effects of substituents when analyzing NMR spectra of complex molecules.

Experimental Protocols for NMR Characterization

For researchers aiming to characterize 1,7-Diaza-spiro[4.5]decane or its derivatives, the following experimental workflow is recommended.

Step-by-Step NMR Analysis Workflow
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shifts, particularly of N-H protons.

    • Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce proton-proton connectivity.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments.

    • If necessary, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of protons within the pyrrolidine and piperidine rings.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of carbon signals based on their attached protons.

The following diagram illustrates the logical workflow for the complete NMR characterization of 1,7-Diaza-spiro[4.5]decane.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Data Analysis & Assignment H1_NMR ¹H NMR Proton_Assignment Proton Assignment H1_NMR->Proton_Assignment Chemical Shifts, Multiplicity, Integration C13_NMR ¹³C NMR & DEPT Carbon_Assignment Carbon Assignment C13_NMR->Carbon_Assignment Chemical Shifts, Carbon Types COSY COSY COSY->Proton_Assignment Confirm Connectivity HSQC HSQC HSQC->Carbon_Assignment Assign Carbons Proton_Assignment->COSY Identify Spin Systems Proton_Assignment->HSQC Correlate ¹H to ¹³C Structure_Confirmation Structure Confirmation Proton_Assignment->Structure_Confirmation Carbon_Assignment->Structure_Confirmation

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The structural characterization of 1,7-Diaza-spiro[4.5]decane, a valuable scaffold in medicinal chemistry, relies heavily on a detailed analysis of its NMR spectra. While direct experimental data for the parent compound is scarce, a combination of predictive methods based on fundamental NMR principles and comparison with structurally related analogs provides a robust framework for its characterization. The predicted ¹H and ¹³C chemical shifts, in conjunction with a systematic experimental approach utilizing 1D and 2D NMR techniques, will enable researchers to confidently identify and characterize this important class of molecules, thereby accelerating the drug discovery process.

References

  • ResearchGate. ¹H-NMR spectrum of 1-pyrroline solution in DMSO-d₆ (10000 ppm). [Link]

  • Semantic Scholar. ¹H and ¹³C NMR spectra of benzyl compounds. [Link]

  • PMC. ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • ResearchGate. (PDF) ¹H and¹³C NMR spectra of 4,4′-substituted chalcones. [Link]

  • University of Twente. Carbon-13 n.m.r. investigation on the nitrogen methylation of the mono- and diazanaphthalenes. [Link]

  • The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

  • The Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

  • NP-MRD. ¹³C NMR Spectrum (1D, 176 MHz, H₂O, predicted) (NP0234762). [Link]

  • PubMed. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. [Link]

  • Michigan State University. Proton NMR Table. [Link]

  • PubChem. 1,4-Dioxaspiro(4.5)decan-8-ol. [Link]

  • Wikipedia. Piperidine. [Link]

  • MDPI. 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). [Link]

  • ATB. Piperidine | C₅H₁₁N | MD Topology | NMR | X-Ray. [Link]

Sources

Comparative

Comparing 1,7-Diaza-spiro[4.5]decane with 2,8-diazaspiro analogs

This guide provides an in-depth technical comparison between 1,7-diaza-spiro[4.5]decane and its more common analog, 2,8-diazaspiro[4.5]decane . It is designed for medicinal chemists and drug discovery scientists seeking...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1,7-diaza-spiro[4.5]decane and its more common analog, 2,8-diazaspiro[4.5]decane . It is designed for medicinal chemists and drug discovery scientists seeking to exploit spirocyclic scaffolds for "escape from flatland" strategies, bioisosteric replacement, and intellectual property (IP) generation.[1]

Executive Summary: The Vector Divergence

In the toolkit of sp3-rich scaffolds, diazaspiro[4.5]decanes act as rigidified bioisosteres for piperazines and diamines.[1] However, the specific isomer chosen dictates the exit vector of attached substituents, dramatically altering the molecule's shape and receptor fit.

  • 2,8-Diazaspiro[4.5]decane: The "Workhorse."[1] It functions as a linear, extended spacer, often serving as a direct bioisostere for piperazine with improved metabolic stability.[1]

  • 1,7-Diazaspiro[4.5]decane: The "Specialist."[1] It provides a non-linear, "kinked" geometry.[1] The nitrogen at position 1 (adjacent to the spiro center) creates a constrained, proline-like environment, making it ideal for peptidomimetics and accessing novel IP space.

Part 1: Structural & Physicochemical Analysis

The fundamental difference lies in the nitrogen positioning relative to the quaternary spiro carbon (C5), which governs the spatial orientation of substituents.[1]

Comparative Properties Table
Feature2,8-Diazaspiro[4.5]decane 1,7-Diazaspiro[4.5]decane
Structure N at pos 2 (5-ring) & pos 8 (6-ring).[1]N at pos 1 (5-ring) & pos 7 (6-ring).[1]
Spiro Proximity N(2) is

to spiro; N(8) is

to spiro.[1]
N(1) is

to spiro
; N(7) is

to spiro.[1]
Geometry/Vector Extended/Linear. Substituents exit at

180° or obtuse angles, mimicking piperazine.[1]
Bent/Kinked. Substituents exit at acute/orthogonal angles.[1] N(1) is sterically crowded.[1]
Basicity (pKa) High (Sec.[1] amines ~10-11).[1][2] N(8) is typically more accessible.[1]High, but N(1) has reduced nucleophilicity due to steric bulk of the spiro center.[1]
Bioisostere For Piperazine, 4-aminopiperidine.[1]Proline-linker systems, 3-aminopiperidine.[1]
Synthetic Difficulty Low. Established routes from 4-piperidone.[1]High. Requires asymmetric synthesis or specific cyclizations.[1]
IP Potential Moderate (Crowded space).[1]High (Less explored, novel vectors).[1]
Vector Analysis Diagram

The following diagram illustrates the "Exit Vector" difference. The 2,8-isomer extends the molecule, while the 1,7-isomer introduces a turn.

VectorAnalysis cluster_0 2,8-Diazaspiro[4.5]decane (Linear) cluster_1 1,7-Diazaspiro[4.5]decane (Bent) node_28 N(2) --- Spiro(C5) --- N(8) (Extended Vector) App_28 Applications: Piperazine Bioisostere Kinase Linkers (e.g., TYK2) node_28->App_28 Mimics Linear Geometry node_17 N(1) - Spiro(C5) - N(7) (Kinked Vector) App_17 Applications: Peptidomimetics Restricted Proline Analogs node_17->App_17 Mimics Turn Geometry

Figure 1: Vector comparison showing the linear nature of the 2,8-scaffold versus the angular nature of the 1,7-scaffold.

Part 2: Synthetic Accessibility & Protocols

While the 2,8-isomer is often synthesized via the Strecker reaction on 4-piperidone, the 1,7-isomer requires a more sophisticated approach to establish the N(1)-C(5) bond adjacent to the spiro center.

Protocol: Stereoselective Synthesis of 1,7-Diazaspiro[4.5]decane-2,8-dione

Context: This protocol targets the 1,7-core via a "Mannich-type" sequence using chiral sulfinyl imines, yielding high enantiopurity—critical for the 1,7-isomer where the spiro center is chiral if the rings are substituted.

Reagents:

  • (S)-N-tert-butanesulfinyl imine (derived from 4-piperidone derivative)[1]

  • Ethyl 4-nitrobutanoate[1][3]

  • Base: LiHMDS or NaH

  • Reducing Agent: Zn/HCl or H2/Pd-C[1]

Workflow:

  • Nitro-Mannich Addition:

    • Cool a solution of Ethyl 4-nitrobutanoate (1.2 eq) in THF to -78°C.

    • Add LiHMDS (2.2 eq) dropwise.[1] Stir for 30 min.

    • Add the sulfinyl imine (1.0 eq) in THF.[1] Stir at -78°C for 2h.

    • Mechanism:[2][3][4] The enolate attacks the imine, forming the C-C bond between the future spiro carbon and the side chain.[1]

  • Lactamization (Ring A Formation):

    • Quench reaction and isolate the

      
      -nitro amine intermediate.[1]
      
    • Treat with acid (HCl/MeOH) to remove the sulfinyl group.[1]

    • Neutralize with NaHCO3.[1] The free amine spontaneously cyclizes with the ester to form the 5-membered lactam (Ring A).[1]

  • Ring B Formation (Piperidine):

    • The nitro group on the side chain is reduced (H2, Pd/C, 50 psi).[1]

    • The resulting primary amine undergoes intramolecular reductive amination or direct cyclization if a ketone/aldehyde handle was preserved, completing the 6-membered ring.[1]

Why this route? It allows independent functionalization of both nitrogens and controls the stereochemistry at the spiro center, which is difficult in "one-pot" condensation methods used for 2,8-isomers.

Synthetic Comparison Table
IsomerPrecursor StrategyKey ReactionScalability
2,8-Diaza 4-Piperidone + StreckerCyanohydrin formation & cyclizationHigh (Kg scale feasible)
1,7-Diaza Sulfinyl Imine + NitroesterNitro-Mannich / Double CyclizationModerate (Requires chiral aux)

Part 3: Biological & Functional Applications

2,8-Diazaspiro[4.5]decane: The "Linear" Linker

This scaffold is extensively used to improve the metabolic stability of drugs containing piperazine rings. The spiro center prevents oxidative metabolism at the bridgehead carbons.[1]

  • Case Study (TYK2/JAK1 Inhibitors): Used to replace a piperidine spacer, improving selectivity and reducing hERG liability.[1] The N(2) and N(8) positions allow the molecule to span the ATP-binding pocket effectively.[1]

  • Case Study (Cystinuria): Compound LH1753 utilizes the 1,8-diazaspiro analog (closely related) to inhibit L-cystine crystallization, leveraging the rigid diamine structure.

1,7-Diazaspiro[4.5]decane: The "Turn" Mimic

This scaffold is less common but highly valuable for restricting conformation in peptide mimetics.[1]

  • Proline Mimicry: The N(1) atom is part of a 5-membered ring attached to a quaternary center, structurally mimicking a bulky, constrained proline. This is useful for targeting GPCRs where a "turn" conformation is required for binding.[1]

  • Vector Novelty: Because N(1) is sterically crowded (alpha to spiro), selective functionalization is easier (e.g., reacting N(7) first).[1] This allows the creation of asymmetric ligands with high specificity.[1]

References

  • Vertex AI Search. (2026).[1] Analysis of 2,8-diazaspiro[4.5]decane biological activity and pKa. 5[1]

  • MDPI. (2019).[1] Stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones. 6

  • PubMed. (2022).[1] Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. 5[1]

  • PubChem. (2025).[1][7][8] 2,8-Diazaspiro(4.5)decane Structure and Data. 7[1][2]

  • CymitQuimica. (2025).[1][6] Benzyl 1,7-diazaspiro[4.5]decane-7-carboxylate Properties. 9

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Comparative

A Tale of Two Scaffolds: A Bioisosteric Comparison of 1,7-Diaza-spiro[4.5]decane and Piperazine for the Modern Medicinal Chemist

In the landscape of medicinal chemistry, the piperazine ring stands as a titan, a "privileged scaffold" embedded in the architecture of countless approved drugs.[1][2] Its prevalence is a testament to its favorable physi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the piperazine ring stands as a titan, a "privileged scaffold" embedded in the architecture of countless approved drugs.[1][2] Its prevalence is a testament to its favorable physicochemical properties, synthetic accessibility, and ability to modulate pharmacokinetics and pharmacodynamics.[2][3] However, the relentless pursuit of novel chemical space and improved drug properties necessitates the exploration of bioisosteric replacements that can offer nuanced advantages. Enter the spirocyclic diamines, and specifically for this guide, 1,7-Diaza-spiro[4.5]decane.

This guide provides an in-depth, objective comparison of 1,7-Diaza-spiro[4.5]decane and piperazine, moving beyond theoretical discussions to present supporting experimental data and detailed protocols. Our goal is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions when selecting the optimal scaffold for their next generation of therapeutic agents.

The Structural Distinction: Rigidity Meets Flexibility

At their core, the bioisosteric relationship between piperazine and 1,7-Diaza-spiro[4.5]decane is a story of conformational constraint. Piperazine, a six-membered heterocycle, predominantly adopts a chair conformation, but can also exist in boat and twist-boat forms, offering a degree of conformational flexibility.[3] In contrast, 1,7-Diaza-spiro[4.5]decane introduces a spirocyclic fusion, locking the six-membered ring and five-membered ring together through a shared quaternary carbon. This fusion imparts a significant degree of rigidity, presenting a more defined three-dimensional arrangement of the nitrogen atoms.

Scaffold Comparison cluster_piperazine Piperazine cluster_spirocycle 1,7-Diaza-spiro[4.5]decane Piperazine Flexibility Flexibility Piperazine->Flexibility Chair-Boat Interconversion Bioisosteric\nReplacement Bioisosteric Replacement Flexibility->Bioisosteric\nReplacement Spirocycle Rigidity Rigidity Spirocycle->Rigidity Locked Conformation Rigidity->Bioisosteric\nReplacement

Caption: Structural comparison of flexible piperazine and rigid 1,7-Diaza-spiro[4.5]decane.

This fundamental difference in conformational freedom is the primary driver for the observed variations in pharmacological and physicochemical properties when one scaffold is substituted for the other.

Physicochemical Properties: A Head-to-Head Comparison

A molecule's absorption, distribution, metabolism, and excretion (ADME) profile is intrinsically linked to its physicochemical properties. Here, we compare key parameters for the parent scaffolds.

PropertyPiperazine1,7-Diaza-spiro[4.5]decaneJustification for Bioisosteric Shift
pKa1 9.73[1][4]~10-11 (Predicted)The spirocyclic scaffold is expected to maintain a similar or slightly higher basicity of the piperidine-like nitrogen.
pKa2 5.33[1][4]~6-7 (Predicted)The pyrrolidine nitrogen is generally more basic than the second nitrogen of piperazine.
LogP -1.24 to -0.8[4][5]~0.5-1.5 (Predicted)The increased carbon count and three-dimensionality of the spirocycle generally lead to higher lipophilicity.
Molecular Weight 86.14 g/mol 154.25 g/mol The increase in molecular weight should be considered in the context of overall drug-like properties.
Polar Surface Area 24.1 Ų~32-42 Ų (Predicted)The two nitrogen atoms contribute to the polar surface area, which is crucial for solubility and interactions.

The predicted increase in lipophilicity for the spirocycle is a critical consideration. While this may enhance membrane permeability, it could also impact solubility and off-target interactions. The nuanced differences in the basicity of the two nitrogen atoms can also influence salt formation and interactions with biological targets.

The Impact on Biological Activity: Case Studies

The true test of a bioisosteric replacement lies in its effect on biological activity. Here, we examine data from published studies where piperazine has been replaced with a diazaspiro[4.5]decane moiety.

Case Study 1: Sigma-2 (σ2) Receptor Ligands

In a study exploring bioisosteres for a potent σ2 receptor ligand, a piperazine-containing lead compound was modified by replacing the piperazine with a 1,7-diazaspiro[4.5]decane derivative.

Compoundσ2 Ki (nM)σ1 Ki (nM)Selectivity (σ1/σ2)
Piperazine Analog 1.8>10,000>5555
1,7-Diazaspiro[4.5]decane Analog 15.61,28082

Data adapted from "Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands".

In this instance, the bioisosteric replacement led to a decrease in affinity for the σ2 receptor and a significant drop in selectivity over the σ1 receptor.[2] The authors suggest that the conformational rigidity of the spirocycle may not be optimal for fitting into the σ2 receptor binding pocket in this particular chemical series.[2]

Case Study 2: Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors

Another study investigated the replacement of the piperazine ring in a PARP-1 inhibitor framework with various diazaspiroalkanes, including a 2,8-diazaspiro[4.5]decane (an isomer of 1,7-diazaspiro[4.5]decane).

CompoundPARP-1 IC50 (nM)
Piperazine Analog 5.2
2,8-Diazaspiro[4.5]decane Analog 12.6

Data adapted from "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity".

Here, the spirocyclic analog exhibited a modest decrease in potency compared to the piperazine-containing compound. However, the study highlights that the spirocyclic modification can lead to other desirable properties, such as reduced cytotoxicity. This underscores that the impact of a bioisosteric switch is multifaceted and should be evaluated across multiple parameters.

Experimental Protocols for Comparative Analysis

To facilitate a robust in-house comparison of these scaffolds, we provide the following detailed experimental protocols for key physicochemical and ADME properties.

Protocol 1: Determination of Lipophilicity (LogD) by Shake-Flask Method

Objective: To determine the octanol-water distribution coefficient (LogD) at a physiological pH.

Methodology:

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol with the PBS buffer and the PBS buffer with n-octanol by vigorously mixing them and allowing the phases to separate.

  • Compound Preparation: Prepare a stock solution of the test compound (either the piperazine or spirocyclic derivative) in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Partitioning: In a glass vial, combine 990 µL of the pre-saturated PBS and 100 µL of the pre-saturated n-octanol. Add 10 µL of the 10 mM compound stock solution.

  • Equilibration: Cap the vial and mix on a rotator for 1 hour at room temperature to ensure thorough partitioning.

  • Phase Separation: Centrifuge the vial to achieve complete separation of the aqueous and organic phases.

  • Quantification: Carefully sample an aliquot from both the n-octanol and PBS layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS.

  • Calculation: Calculate the LogD value using the following formula: LogD = log10 ([Concentration in Octanol] / [Concentration in Aqueous])

LogD Determination Workflow start Prepare Pre-saturated n-Octanol and PBS (pH 7.4) add_compound Add Compound Stock (10 µL of 10 mM) to Octanol/PBS Mixture start->add_compound equilibrate Equilibrate by Rotating for 1 hour add_compound->equilibrate separate Separate Phases by Centrifugation equilibrate->separate quantify Quantify Compound in Each Phase by LC-MS separate->quantify calculate Calculate LogD quantify->calculate

Caption: Workflow for LogD determination by the shake-flask method.

Protocol 2: Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constants (pKa) of the basic nitrogen centers.

Methodology:

  • Sample Preparation: Prepare a 1 mM solution of the test compound in deionized water or a co-solvent system if solubility is an issue.

  • Initial pH Adjustment: Acidify the solution to approximately pH 2 with 0.1 M HCl.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and use a magnetic stirrer for continuous mixing. Immerse a calibrated pH electrode in the solution.

  • Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding small, precise increments of the titrant.

  • Data Recording: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the first derivative of the titration curve.

Protocol 3: In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of the compounds to metabolism by liver enzymes.

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).

  • Compound Incubation: Add the test compound (at a final concentration of, for example, 1 µM) to the microsomal suspension and pre-incubate at 37 °C.

  • Initiation of Metabolism: Initiate the metabolic reaction by adding the cofactor NADPH.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life (t1/2) and intrinsic clearance can be calculated.

Metabolic Stability Workflow prepare Prepare Microsome/ Buffer Mixture add_compound Add Test Compound and Pre-incubate at 37°C prepare->add_compound start_reaction Initiate Reaction with NADPH add_compound->start_reaction sample Sample at Multiple Time Points and Quench start_reaction->sample process Centrifuge to Precipitate Proteins sample->process analyze Analyze Supernatant by LC-MS/MS process->analyze calculate Calculate Half-life and Intrinsic Clearance analyze->calculate

Caption: Workflow for in vitro metabolic stability assessment.

Synthesis Considerations

Both piperazine and 1,7-Diaza-spiro[4.5]decane are synthetically accessible, though the latter generally requires a multi-step sequence.

Piperazine: Commercially available and can be readily functionalized on one or both nitrogen atoms through standard N-alkylation, acylation, or reductive amination procedures.

1,7-Diaza-spiro[4.5]decane: A common synthetic route involves the use of 1-benzyl-4-piperidone as a starting material. A plausible multi-step synthesis is outlined below:

Spirocycle Synthesis A 1-Benzyl-4-piperidone B Strecker Reaction (e.g., KCN, NH4Cl) A->B C α-Amino Nitrile B->C D Reduction of Nitrile (e.g., LiAlH4 or H2/Catalyst) C->D E Diamino Intermediate D->E F Cyclization (e.g., with a di-electrophile) E->F G Protected Spirocycle F->G H Debenzylation (e.g., H2, Pd/C) G->H I 1,7-Diaza-spiro[4.5]decane H->I

Caption: A potential synthetic pathway to 1,7-Diaza-spiro[4.5]decane.

Conclusion: A Strategic Choice

The decision to employ 1,7-Diaza-spiro[4.5]decane as a bioisostere for piperazine is a strategic one that should be driven by the specific goals of a drug discovery program. While piperazine remains a robust and versatile scaffold, the spirocyclic alternative offers a unique opportunity to introduce conformational rigidity, explore new chemical space, and potentially modulate properties such as lipophilicity and metabolic stability.

The case studies presented demonstrate that this bioisosteric replacement does not guarantee improved potency but can lead to nuanced changes in selectivity and other ADME properties. Therefore, a thorough evaluation of any new scaffold is paramount. The experimental protocols provided in this guide offer a framework for conducting such a comparative analysis, enabling a data-driven approach to scaffold selection. As the demand for novel and differentiated therapeutics continues to grow, the judicious application of bioisosteric replacements like 1,7-Diaza-spiro[4.5]decane will undoubtedly be a key strategy in the medicinal chemist's arsenal.

References

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  • MDPI. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. [Link]

  • PubMed. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. [Link]

  • PMC. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Evotec. Microsomal Stability. [Link]

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